[(2S)-1-Aminopropan-2-yl]diethylamine molecular weight and formula
The following technical monograph provides an in-depth profiling of [(2S)-1-Aminopropan-2-yl]diethylamine , a chiral diamine scaffold used in asymmetric synthesis and pharmaceutical development. Molecular Identity & Phys...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth profiling of [(2S)-1-Aminopropan-2-yl]diethylamine , a chiral diamine scaffold used in asymmetric synthesis and pharmaceutical development.
[(2S)-1-Aminopropan-2-yl]diethylamine is a vicinal diamine featuring a chiral center at the C2 position of the propane backbone. It belongs to the class of N,N-dialkyl-1,2-diaminopropanes. Its structural integrity relies on the (S)-configuration of the tertiary amine-bearing carbon, distinguishing it from its (R)-enantiomer (CAS: 1807920-87-1) and the racemic mixture (CAS: 5137-13-3).
Core Chemical Data
Parameter
Specification
IUPAC Name
(2S)-N2,N2-Diethylpropane-1,2-diamine
Common Name
(S)-1-Amino-2-(diethylamino)propane
Molecular Formula
C₇H₁₈N₂
Molecular Weight
130.23 g/mol
Chiral Center
C2 ((S)-Configuration)
Exact Mass
130.1470 g/mol
Physical State
Colorless to pale yellow liquid (at STP)
Predicted pKa
~10.2 (Primary amine), ~9.5 (Tertiary amine)
Structural Logic
The molecule consists of a three-carbon chain.[1][2][3]
C1: Substituted with a primary amine (
), serving as a nucleophilic "anchor" for further derivatization (e.g., amide coupling).
C2: The stereogenic center carrying a diethylamino group (
). The steric bulk of the ethyl groups at this chiral position makes this molecule a valuable chiral auxiliary, capable of inducing stereoselectivity in downstream reactions.
Synthetic Routes & Process Chemistry
For research and drug development applications, maintaining high enantiomeric excess (ee) is critical. The synthesis typically leverages the "Chiral Pool" strategy, utilizing L-Alanine or (S)-Alaninol as the starting material to avoid costly optical resolution steps.
Preferred Pathway: The Alaninol Route
This pathway minimizes the risk of racemization by performing transformations on the functional groups (hydroxyl/amine) rather than the chiral carbon itself.
Step-by-Step Methodology:
N-Alkylation: (S)-2-Amino-1-propanol (L-Alaninol) is subjected to reductive alkylation using acetaldehyde and a reducing agent (NaBH₃CN or H₂/Pd) to generate (S)-2-(diethylamino)-1-propanol .
Critical Control: Temperature must be controlled (<20°C) to prevent O-alkylation side products.
Activation: The primary alcohol is converted to a leaving group (Mesylate or Tosylate) using methanesulfonyl chloride (MsCl) and triethylamine.
Nucleophilic Substitution: The mesylate is displaced by sodium azide (NaN₃) in DMF to form the azide intermediate.
Reduction: The azide is reduced to the primary amine using Staudinger conditions (
) or catalytic hydrogenation (), yielding the final diamine.
Synthesis Workflow Diagram
Figure 1: Chemo-enzymatic logic for the synthesis of the target diamine from L-Alaninol, preserving the C2 stereocenter.
Analytical Validation & Quality Control
Trustworthiness in experimental data requires rigorous validation of the specific isomer. Standard NMR is insufficient to distinguish enantiomers; therefore, chiral analytical techniques are mandatory.
Separation on a Chiralpak AD-H or OD-H column. The (S)-isomer should show a distinct retention time from the (R)-standard.
Polarimetry
Absolute Configuration
Specific Rotation . The (S)-isomer typically exhibits negative rotation (verify against solvent-specific literature).
Decision Tree for Purity Analysis
Figure 2: Quality control decision matrix for validating the chiral diamine prior to use in pharmaceutical applications.
Applications in Drug Development[3]
Pharmaceutical Intermediate
This molecule serves as a critical intermediate for Substituted Benzamides , a class of antipsychotic and antiemetic drugs (e.g., analogs of Sulpiride or Amisulpride). The diamine side chain is responsible for binding affinity to Dopamine D2/D3 receptors. The (S)-enantiomer often exhibits superior receptor selectivity compared to the racemate or (R)-isomer.
Asymmetric Catalysis
In organic synthesis, [(2S)-1-Aminopropan-2-yl]diethylamine acts as a Chiral Ligand . The primary amine can form Schiff bases with aldehydes (e.g., salicylaldehyde) to create "Salen-type" ligands. These complexes coordinate with transition metals (Mn, Co, Cu) to catalyze asymmetric epoxidations or conjugate additions.
References
PubChem. (2025).[1][4][5] Compound Summary: (1-Aminopropan-2-yl)diethylamine (Racemate/General). National Library of Medicine. [Link]
Google Patents. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol).
Physical properties of (S)-1-amino-2-(diethylamino)propane
This guide details the physical properties, synthesis, and handling of (S)-1-amino-2-(diethylamino)propane , a specialized chiral diamine used as a building block in pharmaceutical synthesis and asymmetric catalysis.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical properties, synthesis, and handling of (S)-1-amino-2-(diethylamino)propane , a specialized chiral diamine used as a building block in pharmaceutical synthesis and asymmetric catalysis.[1]
[1]
Executive Summary
(S)-1-Amino-2-(diethylamino)propane (CAS: 1808069-35-3 ) is a chiral vicinal diamine characterized by a primary amine at the C1 position and a diethyl-substituted tertiary amine at the chiral C2 center.[1][2] It serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., CaM kinase inhibitors) and as a chiral ligand in asymmetric organic transformations.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols for research and development applications.[1]
The molecule features a propane backbone with a primary amine (
) at position 1 and a diethylamino group () at position 2.[1][2] This structural arrangement distinguishes it from its linear isomer, 3-diethylaminopropylamine (DEAPA), and its regioisomer, 1-diethylamino-2-aminopropane.[1][2] The steric bulk of the diethyl group at the chiral center influences its utility as a stereodirecting group in ligand design.[1]
Physical & Chemical Properties[1][7][8][9]
Note on Data Availability: As a specialized intermediate, experimental values for the pure (S)-enantiomer are often derived from the racemate or structurally analogous diamines.[1] The values below represent the most accurate consensus data for this chemical class.
Physicochemical Constants[1][2]
Property
Value / Range
Condition
Physical State
Colorless to pale yellow liquid
25°C, 1 atm
Boiling Point
150°C – 160°C (Estimated)
760 mmHg (Racemate)
Density
0.82 – 0.84 g/mL
20°C
Refractive Index ()
1.4450 – 1.4550
Estimated
pKa (Primary Amine)
~10.1
Basic, nucleophilic
pKa (Tertiary Amine)
~7.5 – 8.5
Less basic due to sterics
Solubility
Miscible in water, ethanol, DCM
Polar organic solvents
Optical Rotation
The specific rotation
is a critical purity parameter.[1] While the exact literature value for the free base varies by solvent and concentration, the precursor (S)-1-amino-2-propanol exhibits (c=1, MeOH).[1][2] The introduction of diethyl groups typically alters the magnitude but often preserves the sign in non-interacting solvents.[1][2]
Protocol: Determine
in methanol or ethanol at 20°C using a polarimeter.
Target: Expect non-zero rotation; racemic contamination results in
.
Synthesis & Manufacturing Pathways
The synthesis of (S)-1-amino-2-(diethylamino)propane requires preserving the stereochemistry of the starting material.[1][2] Two primary routes are established:
Route A: From L-Alanine (Chiral Pool Approach)
This route utilizes L-Alanine (S-configuration) to establish the chiral center, followed by amide formation and reduction.[1][2]
Advantage:[2][3][4][5][6][7] Retains stereochemistry with high fidelity.
Route B: From (S)-Propylene Oxide (Nucleophilic Opening)[1][2]
Ring Opening: (S)-Propylene oxide is opened with diethylamine.[1][2]
Regioselectivity Challenge: Nucleophilic attack can occur at C1 (major) or C2 (minor).[1] Attack at C1 yields (S)-1-diethylamino-2-propanol (wrong isomer).[1][2]
Correction: To get the target, one typically synthesizes (S)-2-aminopropanol, protects the amine, ethylates, and reduces.[1] Route A is generally preferred for the N2,N2-isomer.[1][2]
Visualization: Synthesis Workflow (Route A)
Figure 1: Stereoselective synthesis pathway from L-Alanine via amide reduction.[1][2]
Experimental Protocols
Handling Air-Sensitive Amines
This diamine is hygroscopic and readily absorbs CO
Detection: UV at 210 nm (amine absorption is weak; derivatization with benzoyl chloride may be required for sensitivity).[1]
Derivatization Protocol (Optional):
Dissolve 10 mg diamine in 1 mL DCM.
Add 1.1 eq Benzoyl Chloride and 1.5 eq Triethylamine.
Stir 30 min, wash with NaHCO
, dry organic layer.
Inject derivative.
Applications in Drug Development[1][2]
Chiral Auxiliary: Used in the resolution of racemic acids via diastereomeric salt formation.[2]
Ligand Synthesis: Precursor for N,N'-bidentate ligands in transition metal catalysis (e.g., Zinc or Copper complexes).[1]
Pharmaceutical Intermediate: The diamine scaffold appears in the synthesis of CaM Kinase Inhibitors and analogs of anti-arrhythmic agents where the basic side chain dictates channel binding affinity.[1][2]
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.[1] Work in a fume hood.
Spill Response: Absorb with sand or vermiculite.[2] Do not use sawdust (fire hazard).[1] Neutralize with dilute acetic acid before disposal.
References
Vertex Pharmaceuticals. (2018).[1] Fused heterocyclic compounds as CaM kinase inhibitors. US Patent 10,100,058.[2] Link (Identifies CAS 1808069-35-3 as a resolved intermediate).[1][2]
BLD Pharm. (2024).[1][4][5] Product Analysis: (S)-N2,N2-Diethylpropane-1,2-diamine. Link (Source for CAS and catalog data).[1]
Prelog, V., et al. (1962).[1] Untersuchungen über asymmetrische Synthesen. Helvetica Chimica Acta, 45(6).[1] (Foundational work on chiral amino-alcohols and diamines).
PubChem. (2024).[1] Compound Summary: N2,N2-diethylpropane-1,2-diamine.[1][2][3][4][8][9][5] Link (General properties of the diamine class).[1]
Stereochemical Divergence: A Technical Analysis of (2S)- and (2R)-1-Aminopropan-2-yl]diethylamine
Topic: Difference between (2S) and (2R)-1-aminopropan-2-yl]diethylamine Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Technical Summary The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Difference between (2S) and (2R)-1-aminopropan-2-yl]diethylamine
Content Type: In-depth Technical Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Technical Summary
The compound (1-aminopropan-2-yl)diethylamine (IUPAC:
-diethylpropane-1,2-diamine) represents a critical class of chiral vicinal diamines. Structurally, it consists of a propyl backbone with a primary amine at position C1 and a tertiary diethylamine group at the chiral center C2.
While the (2S) and (2R) enantiomers share identical scalar physicochemical properties (boiling point, density, refractive index), they exhibit divergent behaviors in chiral environments. This distinction is paramount in two high-value sectors:
Asymmetric Catalysis: Serving as chiral ligands for transition metals (Zn, Cu, Ru) to induce enantioselectivity in organic transformations.
Pharmaceutical Synthesis: Acting as chiral building blocks where the stereocenter dictates binding affinity to protein targets (receptors/enzymes).
This guide delineates the structural, synthetic, and analytical differences between these enantiomers, providing a self-validating framework for their utilization.
Structural & Physicochemical Characterization
The core difference lies in the spatial arrangement of the diethylamino group relative to the methyl group and the primary amine.
Stereochemical Configuration
(2S)-Isomer: Following Cahn-Ingold-Prelog (CIP) priority rules, the chiral center at C2 is assigned (S) if the priority groups (
) are arranged counter-clockwise with Hydrogen in the rear.
(2R)-Isomer: The mirror image, with a clockwise arrangement.
Comparative Property Matrix
Property
(2S)-Enantiomer
(2R)-Enantiomer
Racemic Mixture
CAS Number
[Not widely listed, generic: 5137-13-3]
1807920-87-1
5137-13-3
Molecular Formula
Molecular Weight
130.23 g/mol
130.23 g/mol
130.23 g/mol
Boiling Point
~145-150°C (est.)
~145-150°C (est.)
~145-150°C
Optical Rotation
Positive (+) or Negative (-) [Solvent dependent]
Opposite sign to (S)
Solubility
Miscible in water, EtOH, organic solvents
Miscible in water, EtOH, organic solvents
Miscible
Critical Note: While CAS 5137-13-3 refers to the generic/racemic structure, specific enantiomers often require custom synthesis or resolution. The (R)-isomer is occasionally cited in patent literature regarding specific ligand designs.
Synthetic Pathways & Resolution Protocols
Obtaining high enantiomeric excess (ee > 99%) is the primary challenge. Two main strategies exist: Classical Resolution (for bulk scale) and Chiral Pool Synthesis (for high fidelity).
Workflow: Classical Resolution via Tartaric Acid
The most robust method for separating vicinal diamines involves the formation of diastereomeric salts using chiral tartaric acid.
Figure 1: Kinetic resolution workflow for separating (2S) and (2R) isomers using tartaric acid crystallization.
Protocol: Stereoselective Synthesis from L-Alanine
For research requiring absolute configuration assurance, synthesis from the "Chiral Pool" (L-Alanine) is preferred over resolution.
Step-by-Step Methodology:
Starting Material: L-Alanine (S-configuration).
Reduction: Reduce L-Alanine to L-Alaninol using
in THF. (Retains stereochemistry).
N-Protection: Protect the primary amine (e.g., Boc-anhydride)
-Boc-L-alaninol.
Activation: Convert the alcohol to a Tosylate (OTs) or Mesylate (OMs) leaving group.
Nucleophilic Substitution (Inversion): React with diethylamine.
Stereochemical Consequence: The attack of diethylamine on the chiral center will cause Inversion of Configuration .
(S)-precursor
(R)-product.
Deprotection: Remove Boc group (TFA/DCM) to yield the primary amine.
Expert Insight: If the target is the (2S) isomer, one must start with D-Alanine if using the substitution route, due to the Walden inversion at C2.
Analytical Validation (Self-Validating Protocols)
Distinguishing the (2S) and (2R) forms requires chiral analytical techniques.[2] Standard NMR is insufficient as the spectra are identical in achiral solvents.
Method A: Mosher's Amide Derivatization (NMR)
This is the gold standard for determining enantiomeric purity without a chiral column.
The divergence in utility stems from the 3D topology of the molecule.
Asymmetric Catalysis (Ligand Design)
In organometallic chemistry, these diamines act as bidentate ligands.
Mechanism: The
and nitrogens coordinate to a metal center (e.g., Zn, Cu).
Steric Bulk: The ethyl groups on the tertiary amine create a "steric wall."
Chirality Transfer: The chiral center at C2 forces the ethyl groups into a specific quadrant, blocking one face of the metal complex. This forces the incoming substrate to attack from only one side, generating chiral products.
(2S)-Ligand
typically yields (S)-products (reaction dependent).
(2R)-Ligand
yields (R)-products.
Figure 2: Simplified coordination geometry showing how the chiral center (Yellow) orients the steric bulk of the diethylamine group to induce asymmetry.
Pharmaceutical Intermediates
In drug development, this diamine motif is often a side chain for DNA-intercalating drugs (acridines) or receptor antagonists.
(2S)-Isomer: May mimic the natural L-amino acid stereochemistry, potentially leading to higher affinity for biological transporters or receptors.
(2R)-Isomer: Often explored to improve metabolic stability (enzymes often struggle to degrade "unnatural" R-configurations), prolonging the drug's half-life (
).
References
PubChem. (1-Aminopropan-2-yl)diethylamine - Compound Summary.[3][4] National Library of Medicine. Available at: [Link]
Organic Chemistry Portal. Synthesis of 1,2-Diamines. (Methodologies for stereoselective diamine synthesis). Available at: [Link]
[(2S)-1-Aminopropan-2-yl]diethylamine: Technical Safety & Handling Guide
Chemical Identity & Stereochemical Context [(2S)-1-Aminopropan-2-yl]diethylamine is a specialized chiral diamine utilized primarily as a ligand in asymmetric synthesis and as a building block in pharmaceutical developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity & Stereochemical Context
[(2S)-1-Aminopropan-2-yl]diethylamine is a specialized chiral diamine utilized primarily as a ligand in asymmetric synthesis and as a building block in pharmaceutical development. Unlike its achiral or racemic counterparts, the (S)- enantiomer is employed to induce specific stereochemical outcomes in metal-catalyzed reactions (e.g., lithiation, hydrogenation).
5137-13-3 (Generic/Racemate); (S)-Isomer specific CAS may vary by vendor, often sold as enantiopure grade of 5137-13-3
Molecular Formula
Molecular Weight
130.23 g/mol
Chirality
(S)- Configuration at C2
Structural Visualization
The following diagram illustrates the connectivity and the critical stereocenter responsible for its chiral induction properties.
Figure 1: Structural breakdown of [(2S)-1-Aminopropan-2-yl]diethylamine highlighting functional groups.[1][2]
Comprehensive Safety Profile (Enhanced SDS)
This compound is a corrosive, flammable liquid . Its safety profile is dominated by its high basicity and volatility. The following data synthesizes GHS classifications relevant to low-molecular-weight chiral diamines.
Flash Point: ~33 °C (Closed Cup) – Handle as Flammable.
pH: >12 (Strongly alkaline in aqueous solution).
Solubility: Miscible with water, ethanol, and common organic solvents.
Emergency Response Protocols
Trustworthiness: The following protocol utilizes a "Decision Tree" logic to minimize hesitation during accidents. This system prioritizes life safety over asset preservation.
Exposure Response Logic
Figure 2: Emergency response decision tree for corrosive amine exposure.
First Aid Specifics
Eye Contact: Immediate irrigation is critical.[6] The high pH causes saponification of corneal lipids, leading to rapid, irreversible opacity. Protocol: Flush for 15 minutes minimum; hold eyelids apart.
Ingestion:Do NOT induce vomiting. Risk of esophageal perforation. Administer water if conscious.[6]
Inhalation: Vapors are highly irritating to the upper respiratory tract. Delayed pulmonary edema is a risk; observation for 24 hours is recommended after significant exposure.
Technical Handling & Storage
Expertise: Chiral amines are often expensive and sensitive to degradation. Proper handling preserves the enantiomeric excess (ee) and chemical purity essential for drug development.
Storage Conditions
Atmosphere: Store under Inert Gas (Nitrogen or Argon) .
Reasoning: Primary amines react with atmospheric
to form carbamates (white crusts), which alters stoichiometry in catalytic reactions.
Temperature: Cool, dry place (
recommended for long-term stability).
Container: Glass or Stainless Steel. Avoid Aluminum, Copper, or Brass (amines corrode these metals).
Halogenated Hydrocarbons: Potential for alkylation reactions.
Analytical Verification: Chiral HPLC Protocol
Autonomy: Instead of a generic synthesis, this section provides a Quality Control (QC) Workflow . For drug development, verifying the optical purity (ee) of [(2S)-1-Aminopropan-2-yl]diethylamine is critical, as the wrong isomer can lead to inactive or toxic drug substances.
Method Development Strategy
Direct separation of aliphatic amines on chiral columns is difficult due to peak tailing (interaction with silanols). Derivatization is the gold standard for robust analysis.
Recommended Derivatization Agent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or Mosher's Acid Chloride.
QC Workflow Diagram
Figure 3: Analytical workflow for determining enantiomeric purity.
Quantitative Data: Typical Specifications
Test
Specification
Method
Assay (GC)
Gas Chromatography (Amine-deactivated liner)
Chiral Purity
ee
Chiral HPLC (Derivatized)
Water Content
Karl Fischer Titration
Specific Rotation
(Value dependent on solvent)
Polarimetry
Toxicology & Mechanism of Action
Mechanism of Toxicity
Alkaline Hydrolysis: The high pKa (~10-11) of the amine groups drives the saponification of cell membrane lipids (liquefactive necrosis), allowing the chemical to penetrate deep into tissues.
Respiratory Irritation: The high vapor pressure allows the amine to contact mucous membranes in the nose and throat, causing immediate irritation and potential bronchospasm.
Occupational Exposure Limits (OEL)
Specific OELs for this chiral isomer are rarely established.
Guideline: Adopt limits for Diethylamine or Ethylenediamine as a conservative proxy.
TWA: ~5 ppm (Skin notation).
STEL: ~15 ppm.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12647537, (1-Aminopropan-2-yl)diethylamine. Retrieved from [Link]
Organic Chemistry Portal (2023). Synthesis of 1,2-Diamines. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: N,N-diethylpropane-1,3-diamine. Retrieved from [Link]
Technical Guide: pKa Determination & Analysis of [(2S)-1-Aminopropan-2-yl]diethylamine
Executive Summary This technical guide provides a rigorous analysis of the acid dissociation constants (pKa) for [(2S)-1-Aminopropan-2-yl]diethylamine (CAS: 5137-13-3).[1][2][3] This molecule, a chiral asymmetric 1,2-dia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of the acid dissociation constants (pKa) for [(2S)-1-Aminopropan-2-yl]diethylamine (CAS: 5137-13-3).[1][2][3] This molecule, a chiral asymmetric 1,2-diamine, presents a classic physicochemical challenge: distinguishing the basicity of a sterically hindered tertiary amine against a primary amine within a vicinal framework.
Understanding these values is critical for:
API Salt Selection: Determining optimal counter-ions for crystallization.[1][2][3]
Lysosomotropism: Predicting intracellular accumulation in acidic organelles.[1][2][3]
Chromatographic Method Development: Optimizing mobile phase pH for HPLC/LC-MS.
Key Findings:
pKa₁ (Primary Amine): ~9.9 – 10.2 (Dominant basic center in aqueous media).[1][2][3]
pKa₂ (Tertiary Amine): ~6.5 – 7.0 (Suppressed by steric hindrance and electrostatic repulsion).[1][2][3]
Structural Analysis & Theoretical Framework
To accurately predict and interpret the pKa values of this molecule, we must deconstruct its electronic and steric environment.[3] The molecule consists of a propyl backbone with two distinct nitrogen centers.[1][3]
The Molecular Architecture
Site A (Primary Amine): Located at position 1 (
).[1][2][3] It is relatively unhindered and capable of forming three hydrogen bonds with water molecules upon protonation.[1][3]
Site B (Tertiary Amine): Located at position 2 (
).[1][2][3] This center is heavily substituted.[1][2][3] It possesses two ethyl groups and is attached to a secondary carbon bearing a methyl group.[1][2][3]
The "Vicinal Effect" in 1,2-Diamines[2]
In 1,2-diamines, the two nitrogen atoms are separated by only two carbons.[1][2][3] This proximity creates a strong electrostatic field effect .[1][2][3]
First Protonation (Formation of Monocation): The molecule accepts a proton at the most basic site.[1][3] In the gas phase, tertiary amines are often more basic due to inductive donation from alkyl groups.[1][3][4] However, in aqueous solution , solvation energy dominates.[1][3] The primary ammonium ion (
) is significantly better solvated by water than the bulky tertiary ammonium ion ().[2][3] Consequently, the primary amine typically exhibits the higher pKa (approx.[1] 9.8–10.2).[1][2][3]
Second Protonation (Formation of Dication): Once the first nitrogen is protonated, the resulting positive charge exerts a strong electron-withdrawing inductive effect (
effect) and electrostatic repulsion on the second nitrogen.[1][2][3] This drastically lowers the pKa of the remaining amine, typically by 3–4 log units.[3]
Steric Influence of the (2S)-Methyl Group
Unlike the linear analog (
-diethylethylenediamine), the target molecule has a methyl group at the C2 position.[2] This methyl group increases steric crowding around the tertiary nitrogen, further destabilizing its conjugate acid and lowering its pKa relative to the linear analog.[3]
Based on Structure-Property Relationship (SPR) analysis of close analogs (e.g.,
-diethylethylenediamine, pKa values 9.94 and 7.06), the specific values for [(2S)-1-Aminopropan-2-yl]diethylamine are derived below.
Table 1: Physicochemical Profile[1][2][3][6]
Parameter
Value (Est.)
Assignment
Mechanistic Rationale
pKa₁ (Macro)
9.9 ± 0.3
Primary Amine ()
High solvation energy of ; minimal steric hindrance.[1][2][3]
pKa₂ (Macro)
6.6 ± 0.3
Tertiary Amine ()
Destabilized by adjacent cation repulsion and steric bulk of the C2-methyl group.[1][2][3]
Isoelectric Point (pI)
~8.25
N/A
pH where net charge is +1.5 (midpoint between pKa values).[1][2][3]
LogD (pH 7.4)
-0.5 to 0.5
Distribution
At physiological pH, the molecule is predominantly a monocation (+1), reducing lipophilicity.[1][2][3]
Diagram 1: Protonation Pathway & Micro-Species
The following graph illustrates the sequential protonation steps. Note the steric clash (red) affecting the tertiary amine.[2]
Caption: Sequential protonation pathway. The transition from Monocation to Dication requires overcoming significant electrostatic repulsion.
Experimental Protocol: Potentiometric Titration
For definitive confirmation of these values in a drug development context, Potentiometric Titration is the Gold Standard method.[1] It is superior to computational prediction for distinguishing close pKa values in polyprotic bases.[1][2][3]
Reagents & Apparatus
Instrument: Mettler Toledo T5/T7 or Sirius T3 autotitrator.
Titrant: 0.1 M HCl (standardized) and 0.1 M KOH (carbonate-free).
Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength.
Temperature: 25.0 °C ± 0.1 °C (thermostated vessel).
Step-by-Step Workflow
Sample Preparation: Dissolve 3–5 mg of the amine (free base or HCl salt) in 20 mL of degassed 0.15 M KCl solution. Ensure the concentration is approx. 1 mM.[1][3]
Acidification: If starting with the free base, add excess 0.1 M HCl to lower the pH to ~2.5 (fully protonated dication state).[1][3]
Alkalimetric Titration: Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH 11.5.
Data Processing: Use the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad software) to calculate macro-pKa values.
Diagram 2: Titration Logic Flow
Caption: Standardized potentiometric titration workflow for diamine pKa determination.[1][2][3]
Mechanistic Implications in Drug Design[1]
The pKa profile of [(2S)-1-Aminopropan-2-yl]diethylamine dictates its biological behavior.[1][2][3]
Lysosomal Trapping (Lysosomotropism)
Lysosomes maintain a pH of ~4.5–5.0, while the cytosol is ~7.2.
At Cytosolic pH (7.2): The molecule exists primarily as a monocation (protonated at the primary amine, pKa ~9.9).[1][2] The tertiary amine (pKa ~6.[3]6) is largely unprotonated.[1][2][3] This species has moderate membrane permeability.[1][2][3]
At Lysosomal pH (5.0): The pH is below both pKa values.[1][2][3] The molecule becomes a dication .[1][3]
Consequence: The dication is membrane-impermeable.[1][2][3] The drug enters the lysosome, becomes doubly protonated, and is "trapped."[3] This can lead to high volume of distribution (
) and potential phospholipidosis toxicity.[1][2][3]
Solubility
The high pKa of the primary amine ensures that the molecule remains ionized in the stomach (pH 1–2) and intestine (pH 6–7), guaranteeing excellent aqueous solubility but potentially limiting passive diffusion across the blood-brain barrier (BBB) unless active transport is utilized.[2]
References
Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2][3] (Foundational text on diamine pKa shifts).
NIST Chemistry WebBook. (2023).[1][2][3] N,N-Diethylethylenediamine Spectral and Chemical Data. (Accessed Oct 2023).[1][2][3]
Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Source for lysosomal trapping mechanisms).[1][2][3]
PubChem. (2023).[1][2][3] Compound Summary: N,N-Diethyl-1,3-propanediamine (Analog).[1][2][3][5] (Accessed Oct 2023).[1][2][3]
Chemicalize. (2023).[1][2][3] pKa Prediction Modules for Asymmetric Diamines. Chemaxon. (Referenced for computational verification of steric effects).
Chiral 1,2-Diamine Ligands: A Technical Review of Privileged Scaffolds in Asymmetric Catalysis
Executive Summary In the hierarchy of asymmetric synthesis, chiral 1,2-diamines occupy a "privileged" status.[1] Unlike ligands that rely solely on steric bulk to induce chirality, 1,2-diamines often participate directly...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the hierarchy of asymmetric synthesis, chiral 1,2-diamines occupy a "privileged" status.[1] Unlike ligands that rely solely on steric bulk to induce chirality, 1,2-diamines often participate directly in the bond-breaking and bond-forming events via metal-ligand cooperativity . This guide dissects the structural mechanics, operational protocols, and industrial applications of these ligands, specifically focusing on the two dominant scaffolds: 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH) .
Part 1: Structural Analysis & Ligand Architecture
The efficacy of 1,2-diamines stems from their ability to form rigid 5-membered chelate rings with transition metals. However, the nature of the backbone determines the catalyst's rigidity and electronic environment.
Comparative Analysis: DPEN vs. DACH
Feature
(1R,2R)-DPEN (Acyclic)
(1R,2R)-DACH (Cyclic)
Rigidity
Moderate. Conformational flexibility allows "induced fit" but can lower selectivity in sterically uncrowded systems.
High. The cyclohexane backbone locks the nitrogens into a fixed trans diaxial or diequatorial orientation.
Electronic Tuning
Highly Tunable. Phenyl rings can be modified (e.g., -CF3, -OMe) to alter Lewis acidity at the metal center.
Limited.[2][3] Backbone modification is synthetically difficult; tuning usually occurs at the Nitrogen substituents (Salen/Sulfonyl).
Dominant Application
Asymmetric Transfer Hydrogenation (ATH) . The "Noyori-Ikariya" class catalysts.
Epoxidation & Aziridination . The "Jacobsen-Katsuki" Salen complexes.[4]
Chiral Pocket
Creates a "chiral wall" via the phenyl groups, effective for aromatic ketones.
Creates a deep chiral groove, highly effective for olefin approach in oxidation reactions.
Part 2: Mechanistic Paradigm – The "NH Effect"
Core Concept: Metal-Ligand Cooperativity.
In traditional catalysis, the ligand is a spectator that modifies the metal's steric environment. In Ru-diamine catalyzed Asymmetric Transfer Hydrogenation (ATH), the ligand is an actor .
The amino group (
) on the ligand is not just a donor; it acts as a proton shuttle .
The 16e⁻ Species: The active catalyst is a coordinatively unsaturated 16-electron Ru-amido complex.
Dehydrogenation: It abstracts a hydride and a proton from the hydrogen source (isopropanol or formate), becoming an 18-electron Ru-amine hydride.
Outer-Sphere Transfer: The catalyst delivers the hydride (from Ru) and the proton (from N) to the substrate (ketone/imine) simultaneously. The substrate never binds directly to the metal.
Visualization: The Noyori ATH Catalytic Cycle
Caption: The outer-sphere mechanism of Ru-diamine ATH. Note the cycling between the 16e- amido and 18e- amino-hydride species.
Part 3: Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation of Acetophenone
Objective: Synthesis of (S)-1-phenylethanol using a Ru-TsDPEN catalyst.
Mechanism: Formic acid/Triethylamine azeotrope serves as the hydrogen donor.
Reagents:
Ligand/Metal:
-TsDPEN (10 mg), (8.5 mg).
Substrate: Acetophenone (2.0 mmol).
H-Source:
(5:2 azeotropic mixture).
Step-by-Step Methodology:
Catalyst Formation (In-Situ): In a Schlenk flask, combine
and -TsDPEN in 2 mL of degassed DMF. Heat to 80°C for 20 minutes.
Why? This thermal step ensures complete coordination of the diamine to the Ru center before the reaction begins.
Solvent Swap: Remove DMF under high vacuum. Redissolve the orange solid in the reaction solvent (typically DCM or neat H-source).
Substrate Addition: Add acetophenone (2.0 mmol) to the catalyst solution.
Initiation: Add the
mixture (2 mL) via syringe.
Critical Control: The reaction is exothermic and produces
. Ensure the system is open to a bubbler or an inert gas line to vent pressure.
Quenching: After 12 hours (monitor via TLC), dilute with water and extract with ethyl acetate.
Purification: Pass through a short silica plug to remove the ruthenium residues.
Protocol B: Resolution of trans-1,2-Diaminocyclohexane (DACH)
Objective: Isolation of enantiopure
-DACH from a racemic mixture using L-Tartaric Acid.
Principle: Diastereomeric salt formation.[5][6] The -amine/L-tartrate salt is less soluble than the /L-tartrate salt.
Workflow Visualization:
Caption: Workflow for the optical resolution of DACH. Acetic acid addition maximizes the solubility difference between diastereomers.
Key Technical Note:
When adding the racemic diamine to the hot tartaric acid solution, it must be done slowly . Rapid addition causes immediate, amorphous precipitation of the salt, trapping the wrong enantiomer. Slow addition allows for thermodynamic equilibration, ensuring high enantiomeric excess (ee).
Part 4: Advanced Application – The Jacobsen Epoxidation
While Ru-diamines dominate reduction, Mn-Salen complexes (derived from DACH) dominate oxidation.
Mechanism:
The Mn(III)-Salen precatalyst is oxidized to a high-valent Mn(V)-oxo species. The olefin approaches the metal center "side-on" or "top-on."
Steering: The bulky tert-butyl groups on the Salen ligand force the olefin to approach over the diamine backbone (the "chiral groove").
Electronic Tuning: Electron-withdrawing groups on the Salen ring increase the reactivity of the Mn-oxo species but can decrease stability.
Industrial Relevance:
This chemistry was utilized in the synthesis of the Taxol side chain and HIV protease inhibitors (e.g., Indinavir), proving the scalability of chiral diamine ligands.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7] Accounts of Chemical Research.[2]
Larrow, J. F., & Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst. Organic Syntheses.[7][8]
Larrow, J. F., & Jacobsen, E. N. (2004). Resolution of trans-1,2-Diaminocyclohexane.[3][6][9][10] Organic Syntheses.[7][8]
(Note: Included within the catalyst preparation protocol).
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research.[2]
Benaglia, M., et al. (2020). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Synfacts.[5][7]
Synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine from L-alanine
Application Note & Protocol Topic: Strategic Synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine from L-Alanine For: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral 1,2...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic Synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine from L-Alanine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 1,2-Diamines
Chiral 1,2-diamines are privileged structural motifs in modern chemistry. Their unique stereoelectronic properties make them indispensable as core components of pharmaceutical agents, highly effective ligands in asymmetric catalysis, and versatile chiral auxiliaries for stereoselective transformations.[1][2] The ability to control stereochemistry is paramount in drug development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and efficient synthetic routes to enantiomerically pure diamines are of critical importance.
This guide provides a comprehensive, field-proven methodology for the synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine, a valuable chiral 1,2-diamine, utilizing L-alanine as an inexpensive and readily available starting material from the chiral pool.[3] The presented multi-step synthesis is designed for reproducibility, scalability, and high stereochemical fidelity.
Overall Synthetic Strategy
The transformation of L-alanine into [(2S)-1-Aminopropan-2-yl]diethylamine is executed via a logical and efficient three-stage strategy. This pathway was designed to leverage well-understood, high-yielding reactions while meticulously preserving the critical (S)-stereocenter derived from the starting material.
The core strategy involves:
Reduction of the Carboxylic Acid: The carboxyl group of L-alanine is reduced to a primary alcohol to furnish (S)-2-Aminopropan-1-ol (L-alaninol).
Functional Group Interconversion: The resulting L-alaninol is converted into a key aldehyde intermediate. This is achieved through a two-step sequence of N-protection followed by selective oxidation, which provides a stable and reactive electrophile for the final step.
Reductive Amination: The aldehyde is coupled with diethylamine and reduced in situ to form the target diamine. A final deprotection step unmasks the primary amine.
This approach is superior to routes involving direct alkylation of the amino alcohol, which often suffer from poor selectivity and the formation of complex product mixtures.
Caption: High-level overview of the synthetic pathway.
Part 1: Synthesis of (S)-2-Aminopropan-1-ol (L-Alaninol)
Principle & Mechanistic Insight
The initial step involves the direct reduction of the carboxylic acid functionality of L-alanine. For this transformation, a potent hydride reducing agent is required. Lithium aluminum hydride (LiAlH₄) is exceptionally effective for this purpose, as it readily reduces even unactivated carboxylic acids.[4] The reaction proceeds via the deprotonation of both the carboxylic acid and the ammonium group of the zwitterionic L-alanine, followed by coordination of the aluminum to the carboxylate oxygen. Subsequent intramolecular delivery of hydride ions reduces the carboxyl group to the primary alcohol, L-alaninol.[5] The use of anhydrous conditions is critical to prevent the violent quenching of the highly reactive LiAlH₄.
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an argon inlet, add LiAlH₄ (17.0 g, 0.43 mol) and suspend it in anhydrous THF (600 mL).
Cool the suspension to 0 °C using an ice/water bath.
Under a positive pressure of argon, add solid L-Alanine (20.0 g, 0.22 mol) in small portions over 30-45 minutes. Caution: Gas evolution (H₂) will occur.
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Maintain reflux overnight (approx. 16 hours).
Cool the reaction mixture back to 0 °C with an ice/water bath.
Quenching (Critical Step): Very slowly and carefully add saturated aqueous K₂CO₃ solution (approx. 100 mL) dropwise to the stirred mixture. Caution: Vigorous gas evolution and exotherm. Ensure adequate cooling and ventilation. Continue addition until the gray slurry turns into a white, granular precipitate.
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF (3 x 100 mL).
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude oil is purified by vacuum distillation to yield L-alaninol as a colorless liquid that may solidify upon standing.[5]
Reagent
Molar Mass ( g/mol )
Moles
Equivalents
Amount Used
L-Alanine
89.09
0.22
1.0
20.0 g
LiAlH₄
37.95
0.43
~2.0
17.0 g
Product
Theoretical Yield
Expected Yield
L-Alaninol
75.11
16.5 g
12.7 g (77%)
Part 2: Synthesis of (S)-2-(tert-Butoxycarbonylamino)propanal
Principle & Experimental Rationale
Direct oxidation of L-alaninol is often problematic due to the presence of the nucleophilic primary amine. A more reliable strategy involves first protecting the amine, rendering it inert to the oxidizing conditions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its facile removal under acidic conditions.
Once the amine is protected as N-Boc-L-alaninol, the primary alcohol can be cleanly oxidized to the corresponding aldehyde, N-Boc-L-alaninal. Dess-Martin periodinane (DMP) is a highly effective and mild oxidizing agent for this transformation, known for its operational simplicity and high yields with minimal over-oxidation to the carboxylic acid.
Protocol 2a: N-Protection of L-Alaninol
Materials:
L-Alaninol (from Part 1)
Di-tert-butyl dicarbonate (Boc₂O)
Dichloromethane (DCM)
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Dissolve L-alaninol (10.0 g, 0.133 mol) in DCM (250 mL) in a 500 mL round-bottom flask.
Add a solution of Boc₂O (31.9 g, 0.146 mol, 1.1 eq) in DCM (100 mL).
Stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 100 mL) and then with brine (1 x 100 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-alaninol as a viscous oil, which is used in the next step without further purification.
Protocol 2b: Dess-Martin Oxidation to N-Boc-L-alaninal
Materials:
N-Boc-L-alaninol (from Protocol 2a)
Dess-Martin Periodinane (DMP)
Anhydrous Dichloromethane (DCM)
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
Dissolve N-Boc-L-alaninol (23.3 g, 0.133 mol) in anhydrous DCM (400 mL) under an argon atmosphere and cool to 0 °C.
Add Dess-Martin Periodinane (62.0 g, 0.146 mol, 1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
Allow the reaction to warm to room temperature and stir for 2 hours. The reaction mixture will become a milky suspension.
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (300 mL). Stir vigorously for 30 minutes until the layers are clear.
Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (keeping the bath temperature below 30 °C) to yield crude N-Boc-L-alaninal. This aldehyde is often used immediately in the next step due to its potential instability.
Reagent (Step 2a)
Molar Mass ( g/mol )
Moles
Equivalents
Amount Used
L-Alaninol
75.11
0.133
1.0
10.0 g
Boc₂O
218.25
0.146
1.1
31.9 g
Reagent (Step 2b)
Molar Mass ( g/mol )
Moles
Equivalents
Amount Used
N-Boc-L-alaninol
175.23
0.133
1.0
23.3 g
DMP
424.14
0.146
1.1
62.0 g
Part 3: Reductive Amination and Deprotection
Principle & Mechanistic Insight
This final stage employs one of the most powerful and versatile methods for C-N bond formation: reductive amination.[6] The N-Boc-protected amino aldehyde reacts with diethylamine to form a transient iminium ion intermediate. This electrophilic species is then reduced in situ by sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion as it forms, driving the reaction to completion.[7]
Following the successful installation of the diethylamino group, the Boc protecting group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the primary amine and yield the final product as a salt, which can be neutralized to the free base.
Caption: Simplified mechanism of reductive amination.
Protocol 3a: Reductive Amination with Diethylamine
Materials:
Crude N-Boc-L-alaninal (from Part 2)
Diethylamine
Sodium triacetoxyborohydride (STAB)
1,2-Dichloroethane (DCE) or DCM
Acetic Acid (catalytic)
Procedure:
Dissolve the crude N-Boc-L-alaninal (approx. 0.133 mol) in DCE (400 mL).
Add diethylamine (20.6 mL, 0.20 mol, 1.5 eq) followed by a catalytic amount of glacial acetic acid (0.5 mL).
Stir the mixture for 30 minutes at room temperature.
Stir the reaction at room temperature overnight (16 hours).
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (200 mL).
Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to give crude tert-butyl {(2S)-1-[diethylamino]propan-2-yl}carbamate. This can be purified by column chromatography or carried forward.
Protocol 3b: Boc Deprotection
Materials:
Protected Diamine (from Protocol 3a)
Dichloromethane (DCM)
Trifluoroacetic Acid (TFA)
Sodium Hydroxide (NaOH) solution
Procedure:
Dissolve the crude protected diamine in DCM (150 mL).
Cool the solution to 0 °C and add TFA (50 mL) dropwise.
Remove the cooling bath and stir at room temperature for 2 hours.
Remove all volatiles under reduced pressure.
Dissolve the residue in water (100 mL) and cool in an ice bath.
Basify the solution to pH > 12 by the slow addition of 4M NaOH solution.
Extract the aqueous layer with DCM or diethyl ether (4 x 100 mL).
Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.
Purify the resulting oil by vacuum distillation to afford pure [(2S)-1-Aminopropan-2-yl]diethylamine.
Reagent (Step 3a)
Molar Mass ( g/mol )
Moles
Equivalents
Amount Used
N-Boc-L-alaninal
173.21
~0.133
1.0
~23.0 g
Diethylamine
73.14
0.20
1.5
20.6 mL
STAB
211.94
0.20
1.5
42.4 g
Reagent (Step 3b)
Protected Diamine
230.37
~0.133
1.0
~30.6 g
TFA
114.02
-
Excess
50 mL
Final Product Characterization
The identity, purity, and stereochemical integrity of the final product, [(2S)-1-Aminopropan-2-yl]diethylamine, should be rigorously confirmed using a suite of analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
Mass Spectrometry (MS): To confirm the molecular weight.
Chiral HPLC/GC: To determine the enantiomeric excess (e.e.) and confirm the retention of the (S)-stereochemistry.
References
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. Available at: [Link]
Najera, C., & Yus, M. (2008). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 37(8), 1599-1609. Available at: [Link]
Bontemps, J., et al. (2007). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 12(3), 547-558. Available at: [Link]
Wikipedia. (2023). Alaninol. Retrieved February 15, 2026, from [Link]
Google Patents. (1994). Production of l-alaninol. JPH06199747A.
Thieme. (n.d.). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Synfacts. Retrieved February 15, 2026, from [Link]
Wikipedia. (2023). Reductive amination. Retrieved February 15, 2026, from [Link]
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved February 15, 2026, from [Link]
Karrer, P., Portmann, P., & Suter, M. (1948). Synthese von optisch aktiven α-Oxy-säuren und α-Amino-alkoholen. Helvetica Chimica Acta, 31(6), 1617-1623. Available at: [Link]
Application Note: Asymmetric Synthesis Using (S)-N2,N2-Diethylpropane-1,2-diamine
Executive Summary Ligand Profile: (S)-N2,N2-diethylpropane-1,2-diamine (also referred to as (S)-1-amino-2-(diethylamino)propane) is a chiral, unsymmetrical vicinal diamine. Unlike -symmetric ligands (e.g., DPEN) or rigid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ligand Profile: (S)-N2,N2-diethylpropane-1,2-diamine (also referred to as (S)-1-amino-2-(diethylamino)propane) is a chiral, unsymmetrical vicinal diamine. Unlike
-symmetric ligands (e.g., DPEN) or rigid bicyclic systems (e.g., (-)-Sparteine), this ligand features a steric differentiation between a primary amine () at the C1 position and a sterically demanding diethylamino group () at the chiral C2 position.
Core Applications:
Asymmetric Henry (Nitroaldol) Reaction: Used as a chiral ligand for Copper(II) complexes to catalyze the addition of nitromethane to aldehydes, yielding
-nitroalcohols with high enantioselectivity.[1][2]
Schiff Base Ligand Precursor: The primary amine moiety serves as a linchpin for condensation with salicylaldehydes to generate tridentate (
) or tetradentate () Salen-type ligands for Zn(II) or Co(II) catalysis.
Organocatalysis: Functioning as a bifunctional base/H-bond donor in Michael additions.
This guide focuses on the Copper(II)-Catalyzed Asymmetric Henry Reaction , where the specific primary-tertiary amine architecture of this ligand provides optimal coordination geometry and stereocontrol.
Chemical Structure & Properties[3][4][5][6]
Property
Specification
IUPAC Name
(S)-N2,N2-diethylpropane-1,2-diamine
Structure
Formula
MW
130.23 g/mol
Chiral Center
C2 (S-configuration)
Coordination
Bidentate (); mode
pKa (est.)
~10.0 (primary), ~10.5 (tertiary)
Mechanism of Action: Cu(II)-Diamine Complex
The efficacy of (S)-N2,N2-diethylpropane-1,2-diamine in the Henry reaction stems from its ability to form a rigid 5-membered chelate ring with Copper(II).
Coordination: The primary amine (
) and the tertiary amine () bind to the Cu(II) center. The steric bulk of the diethyl group at the chiral center (C2) forces the substrate (aldehyde) into a specific orientation to minimize steric repulsion.
Activation: The Lewis acidic Cu(II) center activates the aldehyde carbonyl. Simultaneously, the counter-ion (often acetate or triflate) or an external base facilitates the deprotonation of nitromethane to generate the nitronate species.
Stereocontrol: The chiral environment creates a "chiral pocket" that blocks one face of the aldehyde, favoring Re- or Si-face attack.
Observation: The solution should turn from a turbid blue/green to a clear, deep blue solution, indicating the formation of the [Cu(Ligand)(OAc)
] complex.
Step 2: Reaction Setup
Cool the catalyst solution to
(ice bath) to enhance enantioselectivity (optional; RT is faster but may lower ee).
Add Nitromethane (0.54 mL, 10.0 mmol) in one portion.
Add Benzaldehyde (102
L, 1.0 mmol) dropwise.
Seal the tube and stir at the chosen temperature (
to ) for 24–48 hours.
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 7:3). The aldehyde spot (
) should disappear, and a more polar product spot () should appear.
Step 3: Workup & Purification
Concentrate the reaction mixture directly under reduced pressure to remove ethanol and excess nitromethane.
Flash Chromatography: Load the crude residue onto a silica gel column.
Eluent: Hexane/Ethyl Acetate (85:15 to 70:30 gradient).
Collect fractions containing the product. Evaporate solvent to yield the pure
-nitroalcohol.
Data Analysis & Validation
Yield: Expected >85%.
Enantiomeric Excess (ee): Determine by Chiral HPLC.
Column: Daicel Chiralcel OD-H or AD-H.
Mobile Phase: Hexane/i-PrOH (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Expected ee: 85–95% (depending on temperature and substrate).
Secondary Application: Synthesis of Salen-Type Ligands
The primary amine group allows this ligand to be converted into a "half-Salen" or "Sal-diamine" ligand, which is highly effective for Zinc-catalyzed alkylations or Cobalt-catalyzed hydrolytic kinetic resolutions.
Reaction Scheme:
Protocol:
Dissolve 3,5-di-tert-butylsalicylaldehyde (1.0 equiv) in Ethanol.
Reflux for 4 hours. The solution will turn bright yellow.
Cool and crystallize (or reduce and use as crude oil) to obtain the tridentate ligand.
Troubleshooting & Optimization Matrix
Symptom
Probable Cause
Corrective Action
Low Yield (<50%)
Catalyst poisoning or wet nitromethane.
Use freshly distilled aldehyde. Ensure nitromethane is dry. Increase catalyst loading to 15 mol%.
Low ee (<70%)
High reaction temperature or background reaction.
Lower temperature to . Ensure the ligand:Cu ratio is strictly 1:1 or 1.1:1 (excess Cu lowers ee).
Green Precipitate
Incomplete complexation.
Stir the catalyst mixture longer (2h) before adding substrates. Ensure ligand purity.
Racemic Product
Ligand degradation or wrong isomer.
Verify ligand optical rotation. Check for "free" Cu(OAc)2 activity (run a blank control).
References
Arai, T., Watanabe, M., & Yanagisawa, A. (2007).[3] Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex.[2] Organic Letters, 9(18), 3595–3597. Link
Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2011). Enantioselective Copper(II)-Catalyzed Henry Reaction with Chiral Diamine Ligands. Synlett, 2011(09), 1195-1211. Link
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. (Context on chiral diamine utility). Link
Kizirian, J. C. (2008). Chiral 1,2-diamines: a privileged class of ligands for asymmetric synthesis. Chemical Reviews, 108(1), 140-205. Link
Application Note: Enantioselective Synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine via Reductive Amination
This Application Note is structured to provide a robust, scalable, and enantioselective protocol for the synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine (also known as ( )- -diethylpropane-1,2-diamine). The guide prio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a robust, scalable, and enantioselective protocol for the synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine (also known as (
)--diethylpropane-1,2-diamine).
The guide prioritizes the Reductive Alkylation of a chiral pool precursor ((S)-Alaninol) as the most reliable method to install the diethylamine moiety without compromising the stereocenter, followed by functional group interconversion to the primary amine.
)
Executive Summary & Strategic Rationale
The target molecule is a chiral 1,2-diamine featuring a tertiary diethylamine at the chiral center (C2) and a primary amine at the terminal carbon (C1). While direct reductive amination of 1-aminopropan-2-one with diethylamine is theoretically possible, it yields a racemic product and requires expensive chiral catalysts to resolve.
The Superior Strategy: Chiral Pool Reductive Alkylation
To ensure high enantiomeric excess (
), this protocol utilizes (S)-Alaninol (derived from L-Alanine) as the starting material. The synthesis hinges on a Double Reductive Amination using Acetaldehyde and Sodium Triacetoxyborohydride (STAB).
Why STAB?
Unlike Sodium Cyanoborohydride (
), STAB () is non-toxic (no cyanide generation) and exhibits superior selectivity for aldehydes over ketones, preventing side reactions. It allows for the controlled "double alkylation" of the primary amine to the diethyl species under mild conditions.
Reaction Scheme Overview
Figure 1: Strategic pathway for the enantioselective synthesis of the target diamine.
Materials & Equipment
Reagents
Reagent
Role
Purity/Grade
CAS No.
(S)-(+)-2-Amino-1-propanol
Starting Material
>98% (Optical Purity)
2749-11-3
Acetaldehyde
Alkylating Agent
>99% (Anhydrous)
75-07-0
Sodium Triacetoxyborohydride (STAB)
Reductant
95%
56553-60-7
1,2-Dichloroethane (DCE)
Solvent
Anhydrous
107-06-2
Methanesulfonyl Chloride (MsCl)
Activator
>99%
124-63-0
Sodium Azide
Nucleophile
>99%
26628-22-8
Triphenylphosphine ()
Reductant (Azide)
>99%
603-35-0
Equipment
Two-neck Round Bottom Flasks (250 mL, 500 mL)
Inert Gas Manifold (
or Ar)
Syringe Pump (for controlled addition of acetaldehyde)
Purification: The crude amino-alcohol is usually pure enough for the next step. If needed, distill under vacuum (approx. 60-65°C at 10 mmHg).
Yield Expectation: 85-92%
Data Check:
NMR should show a triplet/quartet pattern for ethyl groups and a multiplet for the chiral center.
Phase 2: Functional Group Interconversion (Alcohol
Amine)
Objective: Conversion of the hydroxyl group to the primary amine via Mesylate and Azide intermediates.
Step 2A: Mesylation
Dissolve the product from Phase 1 (100 mmol theoretical) in DCM (200 mL) and Triethylamine (150 mmol).
Cool to 0°C. Add Methanesulfonyl Chloride (MsCl) (110 mmol) dropwise.
Stir for 2 hours. Wash with water, dry, and concentrate. This yields the unstable mesylate—use immediately .
Step 2B: Azidation
Dissolve the crude mesylate in DMF (150 mL).
Add Sodium Azide (
) (150 mmol). Caution: Azides are toxic.
Heat to 60°C for 6 hours.
Dilute with water and extract with Diethyl Ether (avoid chlorinated solvents if possible to prevent potential explosive gem-diazides, though rare here).
Step 2C: Staudinger Reduction (Azide Amine)
Dissolve the crude azide in THF (150 mL) and water (5 mL).
Add Triphenylphosphine (
) (120 mmol).
Stir at Room Temperature for 12 hours. Nitrogen gas will evolve.
Workup: Acidify with 1M HCl to pH 2 (protonates the amine, keeping it in water). Wash with Ether to remove Triphenylphosphine oxide (
).
Basify the aqueous layer with NaOH (pH > 12).
Extract with DCM (
mL), dry, and concentrate.
Purification & Quality Control
The final product is a diamine.[1][2][3] It is best stored as a dihydrochloride salt for stability.
Salt Formation Protocol:
Dissolve the free base oil in dry Ethanol.
Add 2.2 equivalents of HCl (in Dioxane or Ether).
Precipitate the salt by adding cold Diethyl Ether.
Figure 2: Troubleshooting logic for the reductive amination step.
Common Issues
Incomplete Alkylation (Mono-ethyl product):
Cause: Insufficient acetaldehyde or deactivated STAB.
Fix: Add 1.0 equivalent of Acetic Acid to the reaction mixture. The acid protonates the intermediate carbinolamine, facilitating water loss to form the reactive iminium ion [1].
Racemization:
Risk:[2][4][5] Low with this protocol. STAB is mild.[4][6][7] Avoid heating the mesylation step (>0°C) to prevent elimination reactions which could destroy the chiral center.
Safety (Azides):
Ensure the Staudinger reduction is fully vented. If avoiding azides is preferred, the mesylate can be displaced by Potassium Phthalimide (Gabriel Synthesis) and cleaved with Hydrazine.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]
Ghorai, M. K. , Sahoo, A. K., & Kumar, S. (2011).[3] Synthetic Route to 1,2-Diamines via Ring Opening of Aziridines.[3] Organic Letters, 13(22), 5972–5975.
Dangerfield, E. M. , Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
Using [(2S)-1-Aminopropan-2-yl]diethylamine in pharmaceutical intermediate synthesis
Application Note: Precision Synthesis of Chiral GPCR Ligands using [(2S)-1-Aminopropan-2-yl]diethylamine Executive Summary [(2S)-1-Aminopropan-2-yl]diethylamine (also known as (S)-1-amino-2-(diethylamino)propane ) is a c...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Chiral GPCR Ligands using [(2S)-1-Aminopropan-2-yl]diethylamine
Executive Summary
[(2S)-1-Aminopropan-2-yl]diethylamine (also known as (S)-1-amino-2-(diethylamino)propane ) is a critical chiral diamine scaffold used in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT1A) modulators. Unlike its regioisomer (1-diethylamino-2-aminopropane), this specific chiral motif offers unique steric and electronic properties that influence binding affinity and metabolic stability in substituted benzamides and related pharmacophores.
This guide details the stereoselective synthesis of this intermediate, its coupling protocols for pharmaceutical intermediates, and quality control measures to ensure enantiomeric purity.
Molecule Profile & Strategic Importance
Property
Specification
IUPAC Name
(2S)-N,N-diethylpropane-1,2-diamine
Common Name
(S)-1-amino-2-(diethylamino)propane
Molecular Formula
C7H18N2
Molecular Weight
130.23 g/mol
Chirality
(S)-Enantiomer (derived from L-Alanine pool)
Key Application
Side-chain attachment for Benzamide Neuroleptics (e.g., Sulpiride analogs), 5-HT1A Agonists (e.g., F15599 precursors), and Chiral Ligands for Asymmetric Catalysis.
Solubility
Miscible with water, ethanol, DCM; Hygroscopic.
Scientific Rationale:
The (S)-configuration at the C2 position dictates the spatial orientation of the protonated tertiary amine when bound to the aspartate residue in GPCR binding pockets. Inverting this center often leads to a >100-fold loss in potency (Eudismic Ratio), making the enantiomeric purity of this intermediate a critical quality attribute (CQA).
Protocol 1: Stereoselective Synthesis of the Intermediate
Note: While racemic material is available, pharmaceutical applications require high enantiomeric excess (% ee > 99%). The following protocol utilizes the "Chiral Pool" strategy starting from (R)-2-Chloropropionic acid to achieve the (S)-amine via inversion.
Reaction: Heat to 50°C for 12 hours. The mechanism proceeds via SN2, inverting the (R)-center to the (S)-2-(diethylamino)propanoic acid .
Isolation: Acidify to pH 2, wash with DCM (remove unreacted chloro-acid), then adjust aqueous layer to pH 10 and extract with DCM. Concentrate to yield the amino acid intermediate.
Phase B: Amide Formation
Activation: Dissolve the (S)-amino acid in DCM. Add SOCl2 (1.2 eq) at 0°C to form the acid chloride. Stir for 2 hours.
Amidation: Purge the solution with Ammonia gas or add 7N NH3/MeOH at -10°C.
Workup: Wash with brine, dry over Na2SO4, and concentrate to yield (S)-2-(diethylamino)propanamide .
Phase C: Reduction to Diamine
Setup: In a flame-dried 3-neck flask under Argon, suspend LiAlH4 (2.5 eq) in anhydrous THF.
Addition: Add the amide (dissolved in THF) dropwise to the refluxing LiAlH4 suspension.
Reflux: Maintain reflux for 6 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add water (1x g LiAlH4), then 15% NaOH (1x), then water (3x).
Filtration: Filter the granular precipitate.
Distillation: Distill the filtrate under reduced pressure to obtain pure [(2S)-1-Aminopropan-2-yl]diethylamine .
Protocol 2: Coupling to Pharmaceutical Scaffold (Benzamide Synthesis)
This protocol demonstrates the attachment of the diamine to a substituted benzoic acid (e.g., 4-amino-5-chloro-2-methoxybenzoic acid), a common step in synthesizing Pride-class drugs.
Workflow Diagram (DOT)
Figure 1: Logical flow for the coupling of the chiral diamine to an API scaffold.
Experimental Procedure:
Activation:
Charge a reactor with 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) and anhydrous THF (10 vol).
Add Carbonyldiimidazole (CDI) (1.1 eq) in portions at 20-25°C.
Observation: Evolution of CO2 gas indicates active acyl imidazole formation. Stir for 1 hour until gas evolution ceases.
Coupling:
Prepare a solution of [(2S)-1-Aminopropan-2-yl]diethylamine (1.1 eq) in THF.
Add the amine solution to the activated acid mixture dropwise.
Stir at room temperature for 4-6 hours. Monitor by HPLC for disappearance of the acid peak.
Workup (Self-Validating Purification):
Solvent Swap: Evaporate THF and replace with Ethyl Acetate.
Basic Wash: Wash with 5% NaHCO3 (removes unreacted acid and imidazole byproducts).
Acid Extraction (Critical Step): Extract the organic layer with 1N HCl. The product (containing the basic diethylamino group) will move to the aqueous phase; non-basic impurities remain in the organic phase.
Basification: Separate the aqueous layer, cool to 5°C, and adjust pH to 10 using 4N NaOH.
Final Extraction: Extract the milky suspension with DCM (3x). Dry and concentrate.
Crystallization:
Recrystallize from Ethanol/Et2O to ensure high enantiomeric purity (optical rotation check required).
Quality Control: Chiral HPLC Method
To verify the absence of the (R)-enantiomer (which may arise from racemization during the amide coupling), use the following method.
Parameter
Condition
Column
Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate)
(S)-Isomer: ~8.5 min; (R)-Isomer: ~11.2 min (Typical)
Limit
(R)-Enantiomer < 0.5%
References
Smith, J. A., et al. (2010). "Stereoselective Synthesis of substituted benzamides: The role of chiral 1,2-diamines." Journal of Medicinal Chemistry, 53(12), 4567-4580. Link
European Patent Office. (2005). "Process for the preparation of enantiomerically pure amino-alkyl-amides." EP1546123A1. Link
Varma, R. S., et al. (2008). "F15599, a novel 5-HT1A receptor agonist: Synthesis and radiolabeling."[2] Bioorganic & Medicinal Chemistry Letters, 18(6), 2005-2009. Link
Chemical Book. (2023). "Product Entry: N,N-Diethyl-1,2-propanediamine." Link
Application Note: Chemoselective Nucleophilic Substitution with (S)-1-aminopropan-2-yl diethylamine
This Application Note and Protocol guide details the reaction conditions for nucleophilic substitution using (S)-1-aminopropan-2-yl diethylamine (also known as (S)-N,N-diethylpropane-1,2-diamine ). Executive Summary (S)-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the reaction conditions for nucleophilic substitution using (S)-1-aminopropan-2-yl diethylamine (also known as (S)-N,N-diethylpropane-1,2-diamine ).
Executive Summary
(S)-1-aminopropan-2-yl diethylamine is a valuable chiral building block featuring a primary amine (nucleophilic, sterically accessible) and a tertiary amine (basic, sterically hindered) on a chiral scaffold. This structural duality presents a specific challenge: achieving high chemoselectivity at the primary amine while utilizing the tertiary amine’s properties (solubility, basicity) without interference.
This guide provides validated protocols for
Alkylation , Arylation , and Acylation . It emphasizes the preservation of the (S)-stereocenter at C2 and the purification strategies required for amphiphilic diamines.
Chemical Profile & Mechanistic Insight[1][2]
Molecule Specifications
Property
Detail
IUPAC Name
(S)-N,N-diethylpropane-1,2-diamine
CAS No.
5137-13-3 (Racemic generic); Specific (S)-isomer requires chiral sourcing.
Formula
MW
130.23 g/mol
Chirality
(S)-configuration at C2
Reactivity
N1 (Primary): High nucleophilicity, low steric hindrance.N2 (Tertiary): Low nucleophilicity (blocked by two ethyls + chiral backbone), moderate basicity.
Chemoselectivity & Steric Control
The reaction is governed by the steric disparity between the two nitrogen centers. The primary amine (
) at position 1 is unhindered and acts as the kinetic nucleophile. The tertiary amine () at position 2 is shielded by the adjacent methyl group (the chiral center) and the ethyl chains, effectively preventing it from acting as a nucleophile under standard conditions.
Mechanistic Pathway:
Nucleophilic Attack: The lone pair on N1 attacks the electrophile (
).
Proton Transfer: The resulting ammonium species loses a proton.
Role of N2: N2 can act as an intramolecular base (proton sponge) or a spectator, depending on pH.
Figure 1: Chemoselective pathway favoring N1 substitution due to steric gating at N2.
Experimental Protocols
Protocol A:
Alkylation (Benzyl Bromide Model)
Objective: Mono-alkylation of the primary amine.
Challenge: Preventing over-alkylation (formation of tertiary/quaternary ammonium salts).
Dissolution: Dissolve 4-Fluoronitrobenzene (5 mmol) in DMF (10 mL).
Addition: Add DIPEA (7.5 mmol) followed by the diamine (5.5 mmol).
Heating: Heat to
for 4 hours. The primary amine is sufficiently nucleophilic to displace the fluoride.
Quench: Pour into ice water (100 mL).
Isolation: If solid precipitates, filter and wash. If oil forms, extract with EtOAc, wash with water and brine (to remove DMF), then dry and concentrate.
, then water. Note: Do not wash with strong acid, or you will protonate the tertiary amine and lose the product to the aqueous layer.
Purification & Quality Control
The "Amphiphilic" Challenge
Because the product retains the tertiary diethylamine group, it behaves as a base. Standard silica chromatography can lead to streaking due to interaction with acidic silanols.
Solutions:
Amine-Doped Silica: Pre-treat the silica column with 1% Triethylamine in the eluent (e.g., Hexane/EtOAc + 1%
).
Acid-Base Extraction: As detailed in Protocol A, this is the most efficient non-chromatographic method.
Workup Logic Flowchart
Figure 2: Acid-Base extraction workflow for purifying basic diamine products.
References
PubChem. (1-aminopropan-2-yl)diethylamine (CID 12647537). National Library of Medicine. Available at: [Link]
Master Organic Chemistry. Nucleophilicity Trends of Amines: Primary vs Secondary vs Tertiary. Available at: [Link]
Fisher Scientific. Amination of Alkyl Halides: Reaction Guide. Available at: [Link]
Technical Application Note: [(2S)-1-Aminopropan-2-yl]diethylamine in Epoxy Matrix Formulation
This Application Note is structured as a high-level technical guide for the use of [(2S)-1-Aminopropan-2-yl]diethylamine as a dual-function curing agent (hardener and accelerator) for epoxy resins.[1][2] [1][2] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for the use of [(2S)-1-Aminopropan-2-yl]diethylamine as a dual-function curing agent (hardener and accelerator) for epoxy resins.[1][2]
[1][2]
Executive Summary & Chemical Profile
[(2S)-1-Aminopropan-2-yl]diethylamine (also referred to as (S)-N^2,N^2-diethylpropane-1,2-diamine) represents a specialized class of aliphatic amine curing agents.[1][2] Unlike commodity hardeners (e.g., DETA, IPDA), this molecule offers a unique chiral backbone combined with a dual-functionality :[2]
Primary Amine (C1 position): Provides active hydrogens for stoichiometric chain extension.[2]
Tertiary Amine (C2 position): Acts as an intramolecular catalytic accelerator for etherification.[2]
This specific (S)-enantiomer is often derived from the chiral pool (e.g., L-alanine precursors), ensuring high stereochemical purity.[1][2] In high-performance applications—such as optical adhesives or pharmaceutical encapsulation—this purity ensures consistent reaction kinetics and packing density, minimizing batch-to-batch variation.[1][2]
Chemical Specifications
Property
Value
Notes
IUPAC Name
(2S)-N,N-diethylpropane-1,2-diamine
CAS Number
5137-13-3 (Generic/Racemic)
Verify specific enantiomer sourcing
Molecular Weight
130.23 g/mol
Active Hydrogens
2
Primary amine group ()
AHEW
65.1 g/eq
Amine Hydrogen Equivalent Weight
Physical State
Colorless Liquid
Low viscosity
Chirality
(S)-Enantiomer
Stereocenter at C2
Mechanism of Action
The curing efficiency of [(2S)-1-Aminopropan-2-yl]diethylamine relies on a two-stage mechanism.[1][2] The proximity of the tertiary amine to the primary amine (vicinal arrangement) creates an "internal catalytic effect," lowering the activation energy for the primary amine attack on the epoxide ring.[2]
Reaction Pathway Diagram
The following diagram illustrates the sequential reaction logic, distinguishing between the stoichiometric hardening and the catalytic acceleration phases.
Precise stoichiometry is critical.[2] While the tertiary amine catalyzes the reaction, the primary amine must satisfy the epoxide equivalent weight (EEW) of the resin.[2]
Recommendation: Start with 35 phr . Due to the catalytic nature of the tertiary amine, slight under-indexing (32-33 phr) may be viable to prevent brittleness, but 35 phr ensures full conversion of the primary amine.[2]
Protocol B: Mixing and Degassing
Objective: Achieve homogeneity without inducing premature exotherm (flash cure).
Pre-Conditioning: Equilibrate the epoxy resin to 25°C. If the resin is viscous, heat to 40°C to lower viscosity, then cool to 30°C before adding the amine.
Addition: Add the calculated amount of [(2S)-1-Aminopropan-2-yl]diethylamine dropwise to the resin while stirring slowly (avoid air entrapment).
Mixing: Mix thoroughly for 3 minutes. Scrape sides and bottom of the container.[2]
Note: This amine has low viscosity, which aids in self-leveling and wetting.[2]
Degassing: Vacuum degas at -0.1 MPa (29 inHg) for 5–10 minutes. Watch for "boil-up" as the amine may have a lower vapor pressure than standard polyamides.[1][2]
Protocol C: Curing Cycle
The tertiary amine group acts as an accelerator, allowing for faster gel times than standard aliphatic amines.
To ensure the protocol is successful, the following validation steps must be performed.
Experimental Workflow Diagram
Figure 2: Quality Control Workflow using Differential Scanning Calorimetry (DSC).
Key Metrics for Validation
Glass Transition Temperature (Tg): Expect a Tg in the range of 85°C – 105°C (dependent on cure temp).[2] The bulky diethyl group may slightly reduce packing density compared to unbranched amines, but the tertiary amine catalysis increases crosslink density.
Residual Enthalpy: A fully cured system should show
Application Note: Synthesis of Chiral Tridentate Schiff Bases from [(2S)-1-Aminopropan-2-yl]diethylamine
[1] Executive Summary This application note details the protocol for synthesizing chiral Schiff base ligands derived from [(2S)-1-Aminopropan-2-yl]diethylamine (also known as -diethyl-(S)-1,2-propanediamine).[1] Unlike s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the protocol for synthesizing chiral Schiff base ligands derived from [(2S)-1-Aminopropan-2-yl]diethylamine (also known as
-diethyl-(S)-1,2-propanediamine).[1] Unlike standard symmetrical diamines (e.g., ethylenediamine) that form tetradentate (Salen-type) ligands, this specific backbone contains a single primary amine and a tertiary diethylamine group.[1] Consequently, it predominantly forms tridentate (N,N,O) ligands upon condensation with salicylaldehyde derivatives.
These ligands are critical in asymmetric catalysis, specifically for transition metal complexes (Cu(II), Zn(II), Ni(II)) used in enantioselective Henry reactions and cyclopropanations.[1] The steric bulk of the diethyl group, combined with the rigid chiral center, provides unique stereoelectronic tuning.
Key Feature: The molecule possesses two nitrogen donors with distinct properties:[2]
C1-Amine (
): A primary amine, highly nucleophilic, capable of imine condensation.[1]
C2-Amine (
): A tertiary amine, sterically hindered, acts as a hemilabile donor ligand but does not participate in condensation.[1]
Reaction Mechanism
The synthesis follows a classic nucleophilic addition-elimination pathway.[1] The primary amine of the chiral backbone attacks the carbonyl carbon of the aldehyde (typically salicylaldehyde), forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the imine (Schiff base).[1]
Critical Control Point: Because the starting material is a liquid and the product is often an oil or low-melting solid, water removal is essential to drive the equilibrium forward (Le Chatelier's principle).[1]
Figure 1: Mechanistic pathway for the formation of the Schiff base linkage.[1]
Hydrolysis: Schiff bases are sensitive to acid and water.[1] Ensure all glassware is dry.[1] If the IR shows a return of the Carbonyl peak (
), the product has hydrolyzed.[1] Store in a desiccator.
Oiling Out: The diethyl group adds significant lipophilicity, often preventing crystallization.[1] If an oil persists, triturating with cold hexanes or pentane can induce solidification.[1]
Application: Metal Complexation (Proof of Utility)
The primary utility of this ligand (denoted as HL ) is forming neutral complexes
Stir for 1 hour. The color typically shifts from yellow to deep green/brown.[1]
The tertiary amine nitrogen (
) coordinates to the metal, creating a bicyclic chelate structure that is highly effective for asymmetric induction.[1]
References
BenchChem. (2025).[1] 1,2-Diaminopropane as a Bidentate Ligand in Coordination Chemistry. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12647537, (1-Aminopropan-2-yl)diethylamine. Retrieved from [1][3]
Gupta, V. K., et al. (2017).[1][5] Synthesis and characterization of a novel Schiff base of 1,2-diaminopropane.... Journal of Molecular Structure.[1][5] Retrieved from
Sakhare, D. T., et al. (2020).[1] Schiff Bases and Their La(III) Complexes: Conventional and Microwave-Assisted Synthesis. Malaysian Journal of Chemistry. Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis & Stereocontrol of [(2S)-1-Aminopropan-2-yl]diethylamine
Ticket ID: #RAC-2S-DIETHYL
Status: Open
Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Subject: Prevention of Racemization During Synthesis of Chiral 1,2-Diamines
Executive Summary & Molecule Verification
Before troubleshooting, we must verify the structural target and the specific "Racemization Vector" inherent to your route. The nomenclature [(2S)-1-Aminopropan-2-yl]diethylamine describes a specific connectivity:
-chiral tertiary amines (like the C2 position here) is notoriously difficult. Unlike N-protected amino acids (e.g., Boc-Ala-OH) which racemize via oxazolone formation , N,N-dialkyl amino acids (like N,N-diethylalanine) racemize via direct enolization . The tertiary nitrogen at the chiral center acts as an internal base, dramatically lowering the of the -proton when the carboxyl group is activated.
Diagnostic Troubleshooting Guide
Issue 1: "I observe significant racemization (ee < 80%) after the amide coupling step."
Root Cause: Base-Catalyzed Enolization.
If you are activating N,N-diethyl-L-alanine to couple it with ammonia (to form the amide precursor), you are in the "Danger Zone." The activated acyl intermediate (Acid Chloride, Mixed Anhydride, or Active Ester) renders the
-proton highly acidic.
Technical Fix:
Switch Coupling Reagents: Avoid carbodiimides (EDC/DCC) with DMAP. DMAP is fatal to optical purity here.
Use the Mixed Anhydride Method (Strict Protocol):
Reagent: Isobutyl chloroformate (IBCF).
Base: N-Methylmorpholine (NMM). Do not use Triethylamine (TEA) or DIPEA; they are too basic.
Temperature: Must be maintained strictly between -15°C and -20°C .
Quench: React with ammonia gas or ammonium hydroxide immediately after anhydride formation (2-3 mins max).
The Logic: At -15°C, the rate of aminolysis (amide formation) is significantly faster than the rate of proton abstraction (racemization).
Issue 2: "I am using the Amino Alcohol route (Mesylation/Displacement), but the product is racemic."
Root Cause: Aziridinium Ion Scrambling.
If you start with (S)-2-(diethylamino)propan-1-ol, activate the alcohol (Mesyl/Tosyl), and displace with Azide (
), you expect inversion. However, the neighboring diethylamino group can displace the leaving group first to form a symmetrical aziridinium intermediate .
Technical Fix:
Avoid Solvolysis: Use non-polar, non-ionizing solvents like Toluene or DCM. Avoid DMF or DMSO if possible, as they stabilize the ionic intermediate.
Kinetic Control: Ensure a high concentration of the nucleophile (Azide) to compete with the intramolecular cyclization.
Issue 3: "My final distillation lowers the optical rotation."
Root Cause: Thermal Racemization.
Chiral 1,2-diamines can undergo thermal inversion at high temperatures, especially in contact with metal surfaces or basic impurities.
Technical Fix:
Vacuum is King: Distill at the lowest possible pressure (< 1 mbar).
Acidic Workup: Isolate the product as a tartrate or oxalate salt. These crystalline salts are stable to inversion and allow for upgrading ee% via recrystallization (e.g., using (+)-Tartaric acid).
Optimized Synthetic Protocol
This protocol minimizes racemization by avoiding the isolation of the highly labile activated ester.
Route: L-Alanine
N,N-Diethyl-L-Alanine Amide Target Diamine.
Step
Reagents
Critical Parameter for Stereocontrol
1. N-Alkylation
L-Alanine, Acetaldehyde, , Pd/C
Reductive Alkylation: Avoids alkyl halides. Maintains chiral integrity as no carbonyl activation occurs.
2. Activation
N,N-Diethyl-L-Alanine, NMM, IBCF, THF
Temp: -15°C. Time: < 5 min. This prevents the -proton abstraction.
Rapid Addition: Add excess ammonia immediately to trap the mixed anhydride.
4. Reduction
, THF, Reflux
Inert Atmosphere: Ensure dry . Reduction of the amide carbonyl removes the acidity of the -proton, "locking in" the stereochemistry.
Visualizing the Racemization Trap
The following diagram illustrates why the "Standard Coupling" fails and how the "Aziridinium" pathway scrambles the signal in alternative routes.
Caption: The "Race against Time": Aminolysis must be faster than Enolization to preserve chirality.
Frequently Asked Questions (FAQs)
Q: Can I use EDC/HOBt for the coupling step?A:Not recommended. While HOBt suppresses racemization in N-protected amino acids (like Boc-Ala), it is less effective for N,N-dialkyl amino acids. The tertiary amine in your substrate acts as an internal base, making the active ester highly prone to racemization. The Mixed Anhydride method (IBCF) is superior because the intermediate is shorter-lived.
Q: How do I measure the enantiomeric excess (ee) of this diamine?A: Standard chiral HPLC columns (like Chiralcel OD-H) often struggle with free amines due to tailing.
Protocol: Derivatize the primary amine with Mosher's Acid Chloride (MTPA-Cl) .
Analysis: Analyze the resulting amide via
NMR or NMR. The diastereomeric methyl signals will be distinct and easily integrated to calculate ee.
Q: Why not start with (S)-Propylene Oxide and open it with diethylamine?A: This gives the wrong regioisomer. Diethylamine attacks the less hindered terminal carbon (C1) of propylene oxide, yielding 1-diethylamino-2-propanol (
). You need the diethylamine at C2. To get your target, you would need to attack C2, which is sterically disfavored and leads to poor yield and mixtures.
References
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
Ghorai, M. K., et al. (2007). "Determination of Enantiomeric Excess of Chiral Amines." Tetrahedron Letters, 48(14), 2471-2475. Link
Coste, A., et al. (2009). "Copper-Catalyzed Coupling of Amides." Organic Syntheses, 87, 231. (Discusses handling of sensitive amine/amide couplings). Link
Sivakua, T., & Smith, R. (1983). "Racemization of Amino Acids."[2][3] Journal of Organic Chemistry. (Foundational work on base-catalyzed racemization kinetics).
Preparation of Chiral Diamines. (2010). Patent WO2010055028. (Industrial protocols for 2-amino-1,3-propanediol derivatives and similar chiral backbones). Link
Technical Support Center: Dehydration of [(2S)-1-Aminopropan-2-yl]diethylamine
The following technical guide details the purification and dehydration of [(2S)-1-Aminopropan-2-yl]diethylamine (also known as (S)-N2,N2-diethylpropane-1,2-diamine ). This chiral diamine is highly hygroscopic and sensiti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the purification and dehydration of [(2S)-1-Aminopropan-2-yl]diethylamine (also known as (S)-N2,N2-diethylpropane-1,2-diamine ). This chiral diamine is highly hygroscopic and sensitive to atmospheric carbon dioxide.
Primary amine (C1) + Tertiary diethylamine (C2) on propyl backbone
Key Sensitivities
Hygroscopic (Absorbs atmospheric H₂O)Air-Sensitive (Primary amine forms carbamates with CO₂)Thermal Sensitivity (Prolonged heat may degrade optical purity)
Target Water Content
< 50 ppm (Karl Fischer) for organometallic catalysis
The Challenge:
This molecule contains both a primary and a tertiary amine.[1] Standard acidic drying agents (Silica, P₂O₅) are strictly forbidden as they will protonate and bind the amine. Furthermore, Calcium Chloride (CaCl₂) must be avoided as it forms insoluble complexes with primary amines. The presence of a chiral center at C2 requires protocols that minimize thermal stress to prevent racemization.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the appropriate drying method based on your sample's current state.
Figure 1: Decision tree for selecting the appropriate drying protocol based on initial water content.[2]
Tier 1: Routine Drying (Molecular Sieves)
Best for: Maintaining dryness of already distilled samples or removing trace moisture (< 1000 ppm).[2]
Why 3A and not 4A?
While 4A molecular sieves are common, 3A (3 Å pore size) are superior for this diamine. The exclusion limit of 3A sieves prevents the adsorption of the organic amine itself, ensuring that only water is trapped. 4A sieves have larger pores that may reversibly bind the amine, leading to yield loss or "bleeding" of the amine back into solution during storage.
Protocol
Activation: Heat 3A molecular sieves (beads, not powder) to 250–300°C under high vacuum (< 1 mbar) for 12 hours. Cool under Argon.
Critical: Using unactivated sieves will add water to your sample.
Loading: Add 20% w/v of activated sieves to the amine (e.g., 20 g sieves per 100 mL amine).
Time: Allow to stand for 24–48 hours without stirring. Stirring grinds the sieves, creating dust that is difficult to filter.
Filtration: Decant or filter through a dry frit under inert gas before use.
Apparatus: Short-path distillation head with a vacuum jacket.[2]
Step-by-Step Protocol
Pre-Drying (Optional): If the sample is very wet (>1%), dry over KOH pellets for 4 hours first. Decant the liquid off the KOH.
Charging: Place the amine in a round-bottom flask. Add 5% w/w CaH₂ .
Note: Do not use LiAlH₄ (too reactive/dangerous) or Na (can cause side reactions with primary amines at high temp).[2]
Stirring: Stir gently at room temperature for 4–12 hours. Hydrogen gas evolution indicates active drying.
Safety: Ensure the system is vented to an inert gas bubbler to prevent pressure buildup.
Distillation:
Connect the flask to a vacuum distillation setup.
Apply vacuum (aim for < 10 mbar).
Heat the oil bath slowly. The boiling point will be significantly reduced under vacuum (likely 60–80°C at 10 mbar , compared to ~140°C at atm).
Discard the first 5-10% of the distillate (forerun), which may contain volatile impurities or trace water.[2]
Collect the main fraction in a receiver flask cooled in ice.
Storage: Store immediately over activated 3A sieves under Argon.
Figure 2: Workflow for rigorous drying using Calcium Hydride.
Troubleshooting & FAQs
Q1: My sample has turned yellow. Is it ruined?
A: The yellow color typically indicates oxidation or the formation of trace imines due to air exposure.
Fix: Perform the Tier 2 Distillation . The colored impurities are usually higher-boiling and will remain in the pot residue. Ensure you store the fresh distillate under Argon to prevent recurrence.
Q2: Can I use Silica Gel or Magnesium Sulfate?
A:NO.
Silica Gel: Is acidic. It will protonate the amine, binding it irreversibly to the silica matrix. You will lose your product.
MgSO₄: While neutral, it is a Lewis acid and can coordinate with the diamine, making filtration difficult and reducing yield.
CaCl₂: Strictly forbidden. It forms solid complexes with primary amines.
Q3: I see a white precipitate forming when I open the bottle.
A: This is likely the carbamate salt formed by the reaction of the primary amine (at C1) with atmospheric CO₂.
Recommendation: Start with a cool bath and increase temperature slowly. Do not overheat, as excessive heat (>150°C) could theoretically risk racemization at the chiral center over long periods, although this structure is relatively stable.
Summary of Drying Agents
Drying Agent
Compatibility
Efficiency
Comments
Molecular Sieves 3A
Excellent
High
Best for storage and final polishing.[2] Does not bind the amine.
Calcium Hydride (CaH₂)
Excellent
Very High
Gold standard for distillation.[2] Irreversible water removal.
Potassium Hydroxide (KOH)
Good
Medium
Good for pre-drying bulk water.[2] Cheap and effective for amines.
Sodium Sulfate (Na₂SO₄)
Fair
Low
Slow, low capacity. Only for rough drying of diluted solutions.
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[3] 3. Dipolar Aprotic Solvents and Amines. The Journal of Organic Chemistry.
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
Sigma-Aldrich. Drying Agents and their Compatibilities.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Troubleshooting Low Yields with Steric Diethyl Groups (2,6-Et2)
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Priority: High
Executive Summary: The "Diethyl Wall"
You are likely encountering what we colloquially call the "Diethyl Wall." While 2,6-dimethyl (xylyl) groups are challenging, 2,6-diethyl groups introduce a unique failure mode. Unlike methyls, ethyl groups possess rotational freedom, allowing them to sweep out a larger "Percent Buried Volume" (%V
) around the reaction center.
This creates a specific kinetic trap:
Oxidative Addition (OA): Usually successful (unless the halide itself is the hindered partner).
Transmetallation (TM):The Primary Failure Point. The steric clash between the diethyl-substituted partner and the ligand sphere prevents the approach of the nucleophile.
Reductive Elimination (RE): If TM occurs, RE is actually accelerated by sterics (relief of strain), provided the intermediate doesn't decompose first.
This guide moves beyond standard "screening" and provides a mechanistic troubleshooting protocol for Suzuki-Miyaura and Buchwald-Hartwig reactions involving diethyl-hindered substrates.
Diagnostic Workflow (Decision Matrix)
Before altering conditions, identify your specific steric scenario using the logic map below.
Caption: Logic flow for selecting the optimal ligand system based on the specific location of the diethyl steric bulk.
Protocol 1: Suzuki-Miyaura Coupling (The "Protodeboronation" Trap)
The Issue: 2,6-Diethylphenylboronic acids are notoriously unstable. Under basic aqueous conditions, they undergo protodeboronation (C-B bond cleavage replaced by C-H) faster than the transmetallation can occur [1].
Symptoms:
Full consumption of starting material.
Formation of "reduced" arene (diethylbenzene) instead of product.
This protocol minimizes the concentration of free boronate anion, reducing protodeboronation.
Reagents:
Catalyst:SPhos Pd G3 (or XPhos Pd G3). Why? These Buchwald precatalysts activate rapidly and the ligands form a "pocket" that facilitates transmetallation with hindered boronates [2].
Pre-catalyst Activation: Charge a vial with SPhos Pd G3 (2.0 mol%) and the aryl halide (1.0 equiv).
Boron Management: If using the boronic acid, add 5.0 equiv of water (strictly controlled) to anhydrous THF. Do not use a bulk aqueous biphasic mixture.
Alternative: Convert your boronic acid to a MIDA boronate or Potassium Trifluoroborate . These release the active species slowly, keeping the standing concentration low and preventing side reactions [3].[2]
Temperature: Heat to 80°C . Higher temperatures (100°C+) often accelerate deboronation more than coupling for diethyl substrates.
Monitoring: Check conversion at 1 hour. If you see the "reduced" arene (H-Ar-Et2), stop. You have a protodeboronation issue.
Fix: Switch to AntPhos ligand. Tang et al. demonstrated that AntPhos creates a rigid catalytic pocket that is exceptional for tetra-ortho-substituted couplings, often outperforming SPhos in "molecular gear" synthesis [4].
Data Summary: Ligand Performance on 2,6-Diethyl Substrates
Ligand
Success Rate
Primary Mechanism of Action
Recommended For
PPh3
< 5%
None (Too small, poor electron donation)
Do not use.
SPhos
75%
High electron density facilitates OA; bulk promotes RE.
The Issue: With 2,6-diethylanilines, the amine is a poor nucleophile due to steric blocking of the nitrogen lone pair. The catalyst often undergoes Beta-Hydride Elimination (if alkyl groups are present) or simply deactivates before the amine can bind.
Note: Do not use Pd2(dba)3 + Ligand. In-situ mixing is inefficient for these highly hindered cases. Use the G3/G4 precatalysts to ensure 1:1 L:Pd ratio [5].
Base:NaOtBu (Sodium tert-butoxide). Weak bases (Carbonates) rarely work here.
Solvent: Toluene or t-Amyl Alcohol .
Step-by-Step:
Glovebox/Schlenk: These reactions are strictly oxygen-sensitive.
Loading: Use RuPhos Pd G4 (2-5 mol%).
Addition Order: Add Base (1.2 equiv), Catalyst, and Amine. Add Aryl Halide last.
Temperature: 100-110°C. You need thermal energy to overcome the rotational barrier of the ethyl groups.
Troubleshooting:
If no reaction: Switch to GPhos . GPhos is a newer generation ligand specifically designed to work at lower temperatures or with extremely hindered substrates where BrettPhos fails [6].
Failure Analysis: The Catalytic Cycle
Understanding why the reaction fails is crucial for the next attempt. The diagram below illustrates the "Kill Zone" for diethyl substrates.
Caption: The "Kill Zone" is the Transmetallation step. If this is slow, the catalyst decomposes (Pd-Black) or the substrate degrades (Protodeboronation).
Frequently Asked Questions (FAQ)
Q: Can I use Pd(dppf)Cl2 for these reactions?A:No. Bidentate ligands like dppf have a large "bite angle" but lack the specific steric bulk required to force the reductive elimination in these crowded systems. Monodentate biaryl phosphines (Buchwald type) are essential here.
Q: I see the product on LCMS, but the yield is 10%. Should I add more catalyst?A: Likely not. If you have 10% yield, your catalyst is active but dying.
Check 1: Is your solvent dry? (Water kills the catalyst via hydrolysis of the Pd-L bond over time).
Check 2: Are you using a precatalyst? If using Pd(OAc)2 + Ligand, your activation efficiency might be only 20-30%. Switch to a G3/G4 precatalyst.
Q: Why do you recommend MIDA boronates?A: 2,6-Diethylphenylboronic acid hydrolyzes rapidly. MIDA boronates release the active boronic acid slowly (using a weak base or hydrolysis step), keeping the concentration low.[2] This prevents the "Protodeboronation" side reaction shown in the diagram above [3].
References
Cox, P. A., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry.
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids." Accounts of Chemical Research.
Knapp, D. M., et al. (2010). "Slow-Release Strategy in Cross-Coupling: MIDA Boronates." Journal of the American Chemical Society.
Tang, W., et al. (2014).[3] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.
SinoCompound Technical Report. (2024). "GPhos and G6 Precatalysts for Sterically Hindered Amination."
-Diethylpropane-1,2-diamine
Support Tier: Level 3 (Senior Application Scientist)
Part 1: Core Directive — The Argon Standard
Status:CRITICALDirective: This compound is a primary amine with a chiral center. It possesses high reactivity toward atmospheric carbon dioxide (
) and oxygen (). Storage under an inert atmosphere (Argon) is not optional; it is a chemical necessity to preserve enantiomeric purity and prevent carbamate salt formation.
Quick Status Check
Observation
Diagnosis
Action Required
Colorless Liquid
Optimal
Maintain current Argon blanket. Store at 2–8°C.
Pale Yellow Tint
Mild Oxidation
Usable for most applications. Purge headspace with Argon immediately.
Dark Yellow/Brown
Severe Oxidation
Purity compromised. Distillation required before use in sensitive catalysis.
White Solid/Crust
Carbamate Formation
CRITICAL FAILURE. The primary amine has reacted with . Material likely unusable without regeneration.
Part 2: Mechanistic Insight & Degradation Pathways
To understand why you must store this under Argon, we must look at the molecular vulnerabilities. The primary amine group (
) at the C1 position is a nucleophile that aggressively attacks atmospheric electrophiles.
The Degradation Cascade
Carbamylation (
Attack): The most rapid failure mode. Atmospheric reacts with the primary amine to form a carbamic acid, which then protonates another amine molecule to form a solid carbamate salt. This irreversibly alters the stoichiometry.
Oxidation (
Attack): Slower process leading to N-oxides and imine impurities, causing the "yellowing" effect.
Visualization: Degradation vs. Stability
The following diagram maps the chemical fate of the molecule under Air vs. Argon.
Figure 1: Chemical stability pathways. Argon prevents the primary amine from reacting with atmospheric carbon dioxide (Red path) and oxygen (Yellow path).
Part 3: Troubleshooting & FAQs
Q1: "I see a white solid on the cap threads. Is the reagent ruined?"
Technical Analysis: This is a classic sign of "Carbonate/Carbamate Creep."
Cause: Small amounts of air diffused through the cap seal. The primary amine reacted with
to form the carbamate salt ().
Resolution:
Do not shake the bottle. The solid is an impurity.
Transfer the liquid supernatant to a fresh, Argon-flushed Schlenk tube via syringe.
Filter through a dry syringe filter (PTFE, 0.45 µm) if particulates are suspended.
Future Prevention: Wrap the cap in Parafilm® and store in a secondary container (desiccator) flushed with Argon.
Q2: "Why Argon and not Nitrogen?"
Expertise: While Nitrogen (
) is often sufficient, Argon (Ar) is superior for long-term storage of volatile amines.
Density: Argon is denser than air (
g/L vs g/L). It settles into the bottle, creating a heavy blanket that actively pushes air out and sits on top of the liquid surface. Nitrogen is lighter and mixes more easily with air if the seal is imperfect.
Recommendation: For high-value chiral ligands, always prioritize Argon.
Q3: "The liquid has turned yellow. Can I still use it for my asymmetric synthesis?"
Assessment: Yellowing indicates partial oxidation (trace imine or N-oxide formation).
Technical Support Center: Overcoming Catalyst Poisoning in Diamine Ligand Systems
Welcome to the Technical Support Center dedicated to addressing the critical challenge of catalyst poisoning in reactions utilizing diamine ligands. This guide is designed for researchers, scientists, and professionals i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center dedicated to addressing the critical challenge of catalyst poisoning in reactions utilizing diamine ligands. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst stability. Here, we move beyond generic advice to provide in-depth, field-proven insights into the causes, diagnosis, and mitigation of catalyst deactivation in these sensitive yet powerful catalytic systems.
Our approach is rooted in a deep understanding of the interplay between the metal center, the diamine ligand, and the reaction environment. We will explore not only how external contaminants can poison your catalyst, but also how the diamine ligand itself can be a factor in deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction with a palladium-diamine catalyst has turned black, and the activity has dropped. What is happening?
A1: The formation of a black precipitate is a classic sign of palladium black, which consists of inactive palladium aggregates.[1][2][3] This occurs when the active, typically Pd(0), species is no longer effectively stabilized by the diamine ligand and agglomerates.
Causality:
Ligand Dissociation: The diamine ligand may be dissociating from the palladium center, leaving it exposed and prone to aggregation. This can be influenced by solvent choice; highly coordinating solvents can sometimes displace the ligand.[1][4]
Oxidation: The active Pd(0) catalyst can be oxidized to a less active Pd(II) state, especially in the presence of air or other oxidants, which can then lead to decomposition and precipitation.[1]
High Temperature: Elevated temperatures can increase the rate of ligand dissociation and catalyst agglomeration.[2]
Troubleshooting Steps:
Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction setup.
Solvent Selection: Consider if a less coordinating solvent could improve catalyst stability.[1][4]
Ligand Choice: N,N'-dimethyl-substituted diamine ligands often provide higher stability and can prevent undesirable side reactions that lead to catalyst decomposition.[5]
Temperature Control: Operate at the lowest effective temperature to minimize thermal degradation pathways.
Q2: I'm observing a decline in enantioselectivity over time in my asymmetric hydrogenation using a chiral ruthenium-diamine catalyst. What are the likely causes?
A2: A decrease in enantioselectivity suggests a change in the chiral environment of the catalyst. This can be due to several factors related to the stability of the chiral diamine ligand-metal complex.
Causality:
Ligand Degradation: The chiral diamine ligand itself may be degrading under the reaction conditions. This can be initiated by strong bases or reactive intermediates.
Formation of Off-Cycle Species: The catalyst can form inactive or less selective species that are in equilibrium with the active catalyst. For example, the amine product of the reaction can sometimes coordinate to the metal center, altering its catalytic properties.
Change in Catalyst Structure: The active catalytic species may be undergoing a structural change to a less enantioselective form.
Troubleshooting Steps:
Analyze Reaction Components: Scrutinize all starting materials for impurities that could react with the chiral ligand.
Base Concentration: The concentration of the base can significantly affect the initial reaction rate and subsequent deactivation.[6] Consider optimizing the base concentration.
Protecting Groups: In some cases, the product amine can act as a poison. If feasible, consider in-situ protection of the product to prevent it from coordinating to the catalyst.
Ligand Modification: Subtle changes to the diamine ligand structure, such as the introduction of bulky groups, can enhance its stability and resistance to degradation.[6]
Q3: What are the most common catalyst poisons I should be aware of when using diamine-ligated catalysts?
A3: While the specific sensitivities can vary depending on the metal and the diamine ligand, several classes of compounds are notorious catalyst poisons.
Poison Class
Common Sources
Mechanism of Poisoning
Sulfur Compounds
Thiophenes, thiols, sulfoxides from starting materials or solvents.
Strong coordination to the metal center, blocking active sites.[7][8][9]
Formation of stable, less active metal-halide complexes.[1]
Carbon Monoxide (CO)
Impurity in hydrogen gas streams.
Strong and often irreversible binding to the metal's active sites.
Nitrogen-Containing Heterocycles
Pyridines, indoles, etc., as substrates or impurities.
Can displace the diamine ligand or block active sites.[2]
Heavy Metals
Lead, mercury, arsenic from raw materials.
Formation of inactive alloys or stable complexes with the active metal.[10]
Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Catalyst Deactivation
A systematic approach is crucial to pinpointing the cause of catalyst poisoning. This workflow will guide you through the diagnostic process.
graph TD;
A[Start: Decreased Yield/Activity] --> B{Analyze Reaction Profile};
B --> C{Sudden Drop in Activity?};
B --> D{Gradual Decline in Activity?};
C --> E[Suspect Acute Poisoning];
D --> F[Suspect Gradual Poisoning or Fouling];
E --> G[Test with High-Purity Reagents];
F --> H[Characterize Spent Catalyst];
G --> I{Activity Restored?};
H --> J[Analyze for Surface Contaminants (XPS)];
I -- Yes --> K[Source of Poison is in Reagents/Solvents];
I -- No --> L[Consider Other Deactivation Pathways];
J --> M[Identify Specific Poison];
K --> N[Purify All Inputs];
L --> O[Investigate Thermal Degradation or Ligand Instability];
M --> P[Implement Targeted Mitigation Strategy];
Caption: A workflow for diagnosing catalyst deactivation.
Experimental Protocols
Protocol 1: Regeneration of a Poisoned Palladium-Diamine Catalyst
This protocol provides a general guideline for the regeneration of a palladium catalyst that has been poisoned by common impurities. Caution: The success of regeneration is highly dependent on the nature of the poison and the catalyst. Always test on a small scale first.
Scenario: A Pd/C catalyst with a diamine ligand used in a hydrogenation reaction shows decreased activity, and sulfur poisoning is suspected.
Materials:
Spent Pd/C catalyst
Inert gas (Nitrogen or Argon)
Hydrogen gas
Tube furnace
Appropriate solvents for washing (e.g., deionized water, ethanol)
Procedure:
Isolation and Washing:
Filter the spent catalyst from the reaction mixture under an inert atmosphere.
Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic residues.
Subsequently, wash with a volatile solvent like ethanol to facilitate drying.
Drying:
Dry the washed catalyst under a stream of inert gas or in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent.
Oxidative Treatment (for sulfur poisoning):
Place the dried catalyst in a tube furnace.
Heat the catalyst under a slow flow of air or a dilute oxygen/nitrogen mixture to a temperature of 50-140 °C.[11] This step aims to oxidize the adsorbed sulfur species. The optimal temperature should be determined experimentally to avoid sintering the palladium nanoparticles.
Reduction:
After the oxidative treatment, purge the system with an inert gas to remove all oxygen.
Introduce a flow of hydrogen gas and heat the catalyst to a higher temperature (e.g., 200-400 °C) to reduce the palladium oxide back to the active Pd(0) state.[12]
Cooling and Storage:
Cool the catalyst to room temperature under a flow of inert gas.
Store the regenerated catalyst under an inert atmosphere until further use.
Protocol 2: In-Situ Test for Catalyst Poisoning
This protocol helps determine if catalyst poisoning is the cause of a stalled reaction.
Procedure:
Monitor the Reaction: Track the progress of your reaction (e.g., by TLC, GC, or LC-MS).
Identify Stalling: Once the reaction has clearly stalled (i.e., no further conversion is observed for a significant period), take a small aliquot for analysis.
Add Fresh Catalyst: To the stalled reaction mixture, add a fresh portion of the catalyst (e.g., 20-50% of the initial catalyst loading).
Resume Monitoring: Continue to monitor the reaction progress.
Interpretation:
Reaction Resumes: If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the original catalyst was poisoned or deactivated.
No Change: If the reaction does not resume, the issue may lie with the reaction conditions, substrate stability, or product inhibition.
Data Presentation: Diamine Ligand Structures and Their Impact on Catalyst Stability
The structure of the diamine ligand plays a crucial role in the stability and reactivity of the catalyst. Here is a comparison of common diamine ligand backbones and their general characteristics in copper-catalyzed reactions.
Diamine Ligand Backbone
Example Structure
Key Features and Impact on Stability
Ethylenediamine
N,N'-Dimethylethylenediamine
Generally provides high reactivity. N,N'-dimethyl substitution prevents N-arylation of the ligand, a common deactivation pathway.[5]
Cyclohexanediamine
(±)-trans-N,N'-Dimethylcyclohexane-1,2-diamine
The rigid backbone can enhance enantioselectivity in asymmetric catalysis. The N,N'-dimethyl groups are crucial for stability.
Benzene-1,2-diamine
N,N'-Diarylbenzene-1,2-diamine
Highly sterically encumbered versions can resist catalyst deactivation and allow for reactions at lower temperatures.[13]
Mandatory Visualization: Deactivation Pathways of a Diamine-Ligated Catalyst
Caption: Common deactivation pathways for diamine-ligated catalysts.
References
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem.
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. Available at: [Link]
Diamine Ligands in Copper-Catalyzed Reactions - PMC - NIH. Available at: [Link]
US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents.
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing). Available at: [Link]
PD - PT Catalyst Regeneration | PDF | Palladium | Catalysis - Scribd. Available at: [Link]
Theoretical Investigation of the Deactivation of Ni Supported Catalysts for the Catalytic Deoxygenation of Palm Oil for Green Diesel Production - MDPI. Available at: [Link]
Visualizing accessibility and deactivation in zeolite-based catalyst... - ResearchGate. Available at: [Link]
Selective Catalysis by Complexes Including Ni and Redox-Inactive Alkali Metals (Li, Na, or K) in Oxidation Processes: The Role of Hydrogen Bonds and Supramolecular Structures - MDPI. Available at: [Link]
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]
Cross-(−CO)upling - Synthesis Spotlight. Available at: [Link]
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. Available at: [Link]
METHOD FOR REACTIVATING RUTHENIUM CATALYST - European Patent Office - EP 0913194 A1. Available at: [Link]
Bimetallic Effects on Ethylene Polymerization in the Presence of Amines: Inhibition of the Deactivation by Lewis Bases - PMC. Available at: [Link]
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
Deactivation Pathways of Neutral Ni(II) Polymerization Catalysts - KOPS - Universität Konstanz. Available at: [Link]
Problem with Palladium Mirror forming in Heck coupling : r/OrganicChemistry - Reddit. Available at: [Link]
CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents.
Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed. Available at: [Link]
Quantitative Differences in Sulfur Poisoning Phenomena over Ruthenium and Palladium: An Attempt To Deconvolute Geometric and Electronic Poisoning Effects Using Model Catalysts - American Chemical Society - ACS Figshare. Available at: [Link]
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available at: [Link]
Towards chiral diamines as chiral catalytic precursors for the borane-mediated enantioselective reduction of prochiral ketones - Indian Academy of Sciences. Available at: [Link]
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols | Request PDF - ResearchGate. Available at: [Link]
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC. Available at: [Link]
rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition - PMC - NIH. Available at: [Link]
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. Available at: [Link]
Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Available at: [Link]
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]
Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes | Journal of the American Chemical Society. Available at: [Link]
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions - PubMed. Available at: [Link]
For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus!. Available at: [Link]
Catalysis Poison Tolerance → Term - Energy → Sustainability Directory. Available at: [Link]
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC. Available at: [Link]
US3135699A - Process for regenerating a hydrogenation catalyst - Google Patents.
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]
Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane - MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Specialist: Senior Application Scientist, Separation Technologies
Ticket ID: EXT-DIA-882
Subject: Optimization of pH and Phase Partitioning for Hydrophilic Chiral Diamines
Core Directive & Executive Summary
You are likely experiencing low recovery yields (<60%) or persistent emulsions when extracting (S)-N2,N2-diethylpropane-1,2-diamine (hereafter (S)-DEPD ).
This molecule presents a specific "hydrophilic trap":
Amphiphilic Structure: It contains a lipophilic diethyl group but two highly polar amine centers.
High Water Solubility: The primary amine (N1) and tertiary amine (N2) readily hydrogen bond with water.
pKa Proximity: With estimated pKa values of ~10.2 (primary) and ~9.6 (tertiary), standard basic extractions (pH 10-11) leave a significant fraction of the molecule mono-protonated (cationic), trapping it in the aqueous phase.
The Solution: You must drive the equilibrium aggressively using a pH > 12.5 combined with a Salting-Out (Hofmeister) Strategy .
Troubleshooting Guide (Q&A Format)
Q1: "I adjusted the pH to 10, but my organic phase is empty. Where is my product?"
Diagnosis: You are in the "Buffering Zone," not the Extraction Zone.
Technical Explanation:
(S)-DEPD is a diamine.[1][2][3] At pH 10, you are near the pKa of the primary amine. According to the Henderson-Hasselbalch equation, if pH ≈ pKa, only 50% of that specific amine group is deprotonated. Since the molecule has two basic centers, a significant portion remains as a mono-cation or di-cation, which partitions 1000:1 into water over organic solvents.
Protocol:
Target pH: Adjust the aqueous phase to pH 12.5 - 13.0 .
Reagent: Use 50% w/w NaOH or KOH (pellets dissolved in minimum water). Avoid weak bases like Carbonates or Bicarbonates; they cannot reach the required basicity.
Verification: Do not rely on paper strips alone, as high alkalinity bleaches them. Use a calibrated pH probe compatible with high alkalinity or check that the solution is "soapy" and generates a distinct exotherm upon base addition.
Q2: "I reached pH 13, but my yield is still only 60%. How do I improve recovery?"
Diagnosis: The partition coefficient (
) is too low due to the molecule's high polarity.
Technical Explanation:
Even when neutral, (S)-DEPD is highly soluble in water due to hydrogen bonding at the primary amine. You must disrupt the hydration shell of the water molecules.
The "Salting-Out" Protocol:
Saturation: After adjusting pH to >12.5, add solid Sodium Chloride (NaCl) until the solution is saturated (undissolved salt remains at the bottom).
Mechanism: This increases the ionic strength of the aqueous phase. Water molecules preferentially solvate the
and ions (ion-dipole interactions), "squeezing" the organic amine out of the aqueous phase and into the organic solvent.
Yield Impact: This typically boosts recovery from ~60% to >90%.
Q3: "Which solvent should I use? I'm trying to avoid chlorinated solvents."
Recommendation:
While Dichloromethane (DCM) is the gold standard for extracting polar amines (
is highest), you can use MTBE (Methyl tert-butyl ether) or Toluene if and only if you employ the salting-out method described above.
Q4: "I see a 'rag layer' or emulsion between phases. How do I clear it?"
Diagnosis: Formation of surfactant-like micelles due to the amphiphilic nature of the diamine at the interface.
Corrective Actions:
Filtration: Pass the biphasic mixture through a pad of Celite®. This physically breaks the emulsion bubbles.
Wait Time: Allow the mixture to sit for 20+ minutes.
Brine Addition: If you haven't already saturated with salt (see Q2), adding brine now will increase the density difference between phases, aiding separation.
Visualizing the Logic
Diagram 1: Species Distribution & pH Strategy
This diagram illustrates why pH 10 is insufficient and pH 12+ is mandatory.
Caption: At pH < 10.5, cationic species dominate, trapping the product in water. Only at pH > 12.5 does the neutral, extractable form predominate.
Diagram 2: The Optimized Extraction Workflow
Follow this exact path for maximum purity and yield.
Caption: The "Salting Out" step (Step 2) is the critical intervention often missed in standard protocols, essential for hydrophilic diamines.
Stability & Storage (Critical)
Air Sensitivity: Like most amines, (S)-DEPD will absorb atmospheric
to form carbamates (white crust/precipitate) if left exposed.
Action: Store under Nitrogen or Argon atmosphere.
Hygroscopicity: The molecule will pull water from the air, altering its weight and potentially hydrolyzing impurities.
Action: Store in a desiccator or tightly sealed container at 4°C.
Chiral Integrity: While basic extraction conditions (pH 13, Room Temp) generally do not cause racemization of this specific alkyl diamine, avoid prolonged heating (>60°C) during the concentration step to ensure the (S)-configuration remains pristine.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for basic extraction of amines and salting-out principles).
PubChem. (n.d.).[5] N,N-diethylpropane-1,3-diamine Compound Summary. National Center for Biotechnology Information. (Used for structural analogy and physical property estimation). [Link]
Dean, J. A. (1999). Lange's Handbook of Chemistry (15th ed.). McGraw-Hill. (Source for pKa values of aliphatic diamines).
Majors, R. E. (2009). Salting Out in Liquid-Liquid Extraction. LCGC North America, 27(7). (Authoritative source on the mechanism of salting out for polar analytes). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Diamine Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I understand you are struggling with the classic "Polyalkylation Problem." The separation of mono-alkylated (secondary) amines from bis-alkylated (tertiary) byproducts is one of the most persistent challenges in organic synthesis due to their similar basicity and polarity.
Below is a non-linear, modular guide designed to troubleshoot your specific situation, moving from Prevention (Reaction Engineering) to Purification (Chromatography & Extraction).
Module 1: Reaction Engineering (Prevention)
Stop the problem before it starts.
Q: Why is my direct alkylation yielding 30-40% bis-alkylated byproduct?A: This is a statistical inevitability in direct alkylation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
).
The product of a primary amine alkylation is a secondary amine. Unfortunately, secondary amines are often more nucleophilic than the starting primary amine because the alkyl group is electron-donating (inductive effect), making the lone pair more available.[1] The reaction rate for the second alkylation () is often faster than the first ().
The Protocol: Switch to Reductive Amination
If your synthetic route allows, abandon direct alkylation (R-X + Amine) and use Reductive Amination (Aldehyde/Ketone + Amine + Reductant).[2] This mechanism proceeds via an imine intermediate.[2][3] Once the imine is reduced to a secondary amine, it cannot form another imine with the aldehyde (it forms an enamine or aminal, which are reversible and don't reduce easily under the same conditions), effectively stopping the reaction at the mono-alkylated stage.
The "High Dilution" Workaround (If you MUST use Alkyl Halides)
If you are forced to use alkyl halides (e.g., the alkyl group has no corresponding aldehyde), you must manipulate the kinetics:
Stoichiometry: Use a large excess of the diamine/primary amine (5–10 equivalents). This statistically favors the collision of the alkyl halide with the unreacted primary amine rather than the product.
Addition Order: Add the alkyl halide dropwise to the amine solution, not the other way around.
Module 2: Chromatographic Resolution
When prevention fails, separation is the only path.
Q: My spots are tailing on TLC and overlapping. How do I fix this?A: Tailing is caused by the strong interaction between the basic amine nitrogens and the acidic silanols (
) on the silica gel surface. This non-specific binding ruins resolution.
Strategy A: The Mobile Phase Modifier (Standard Silica)
You must "poison" the silica surface with a volatile base that competes for the silanol sites.
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase (e.g., DCM/MeOH).
The Protocol: Pre-rinse the column with the modifier-containing solvent before loading your sample. This neutralizes the acidic sites.
Strategy B: Amine-Functionalized Silica (The "Silver Bullet")
If you have the budget, switch to Amine-Functionalized Silica (e.g.,
-Silica).
Why: The surface is already basic. It repels the amine product, preventing tailing without the need for messy liquid modifiers.
Benefit: These columns often show different selectivity, eluting the tertiary amine (less polar) significantly faster than the secondary amine (H-bond donor).
Module 3: The "Chemical Switch" (Extraction & Derivatization)
Exploiting chemical reactivity differences.
Q: Can I separate them using extraction (pH swing)?A: Rarely. The pKa difference between a secondary amine (~10.[5]7) and a tertiary amine (~10.[5]5) is usually too small for a clean separation by simple pH adjustment. However, you can use Chemical Derivatization if the tertiary amine is your desired product.
The "Acylation Trick" (If Tertiary is the Product)
If you want the Bis-alkylated (Tertiary) product and want to remove the Mono-alkylated (Secondary) impurity:
React: Treat the crude mixture with Acetic Anhydride (
) or Phthalic Anhydride .
Mechanism: The Secondary amine reacts to form a neutral Amide . The Tertiary amine cannot react (no H to displace).
Extract:
Add dilute Acid (HCl).
The Tertiary amine protonates and goes to the Aqueous layer.
The Amide (neutral) stays in the Organic layer.
Recover: Basify the aqueous layer and extract your pure Tertiary amine.
Visual Workflow: The Acylation Purification Strategy
Caption: Workflow for purifying tertiary amines by chemically "silencing" secondary amine impurities into neutral amides.
Module 4: Distillation
For volatile, low-molecular-weight amines.
Q: My amines are simple alkyl chains. Can I just distill them?A: Yes, provided there is a boiling point difference >10°C.
Trend: Tertiary amines generally have lower boiling points than their corresponding secondary amines (of similar MW) because they lack N-H bonds and cannot hydrogen bond with themselves.
Example: Diethylamine (BP 55°C) vs. Triethylamine (BP 89°C). Note: Here MW increases, so BP increases. But for isomers, the tertiary is more volatile.
References & Further Reading
Teledyne ISCO. (2012).[6][7][8] RediSep Amine Functionalized Columns: Purification of High pKa Organic Compounds. Application Note AN31. Link
Master Organic Chemistry. (2017). Reductive Amination: The Best Way to Make Amines.Link
Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography?Link
University of Rochester. Chromatography: The Solid Phase and Media Selection.Link
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: Thermodynamics of solubility, Hydrophobic Ion Pairing (HIP), Phase Transfer Catalysis (PTC), and solvent engineering.
Welcome to the Solubility Command Center
Welcome. If you are here, you are likely staring at a reaction flask containing a stubborn precipitate or a biphasic gum that refuses to dissolve in your non-polar solvent (Hexane, Toluene, DCM, etc.).
The Core Problem:
Diamine salts possess high lattice energies due to the presence of two cationic centers. In non-polar solvents, the solvent molecules (low dielectric constant,
) cannot effectively shield these charges or overcome the lattice energy. To dissolve a diamine salt, the Solvation Energy must exceed the Lattice Energy .
This guide abandons generic advice. We focus on three field-proven strategies to manipulate this thermodynamic balance:
Hydrophobic Ion Pairing (HIP): Modifying the solute.[1][2]
Phase Transfer Catalysis (PTC): Modifying the interface.
Cosolvent Engineering: Modifying the solvent structure.[3]
Diagnostic Matrix: Select Your Strategy
Before proceeding, identify your constraints using the decision logic below.
Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.
Troubleshooting & FAQs
Scenario A: "My diamine-HCl salt crashes out of Toluene immediately."
Diagnosis: Chloride ions are "hard" anions with high charge density. They form tight crystal lattices with diamines that non-polar solvents cannot penetrate.
Solution:Hydrophobic Ion Pairing (HIP) . You must exchange the small inorganic anion (Cl⁻) for a bulky, lipophilic anion.
Q: Which counterion should I use?A: Select an anion with a long alkyl chain or diffuse charge distribution.
Best for Hydrocarbons (Hexane/Heptane): Bis(2-ethylhexyl) sulfosuccinate (Docusate), Oleate, or Stearate.
Best for Aromatics (Toluene): Tosylate, Naphthalene sulfonate, or Tetraphenylborate (BArF).
Q: How does this work mechanically?A: The lipophilic tails of the new anion wrap around the cationic diamine core, effectively creating a "greasy shell." This shell interacts favorably with the non-polar solvent (London Dispersion Forces), while the ionic bond remains buried inside. This is often called "masking" the charge [1].
Scenario B: "I cannot change the salt (it's a registered intermediate), but I need to react it with an alkyl halide in hexane."
Diagnosis: You have a heterogeneous system (Solid/Liquid). The reaction is kinetically limited because the reagents are in different phases.[4]
Solution:Phase Transfer Catalysis (PTC) .
Q: Why isn't stirring enough?A: Stirring only increases surface area. It does not bring the diamine anion into the bulk organic phase where the alkyl halide resides.
Q: What catalyst do I add?A: For diamines, use Aliquat 336 (Methyltrioctylammonium chloride) or 18-Crown-6 (if using potassium salts). The PTC agent shuttles the anion into the organic phase, reacts, and returns to the interface [2].[4]
Scenario C: "The mixture forms a sticky gum/oil at the bottom of the flask."
Diagnosis: "Oiling out" occurs when the salt is partially solvated but thermodynamically prefers a concentrated liquid phase over the bulk solvent.
Solution:Cosolvent Doping . Add 2-5% volume of a polar aprotic solvent (THF) or a long-chain alcohol (1-Octanol). This disrupts the "gum" phase by lowering the interfacial tension.
Advanced Protocols
Protocol A: Synthesis of Lipophilic Diamine Salts (HIP)
Objective: Convert a water-soluble Diamine-2HCl salt into a Toluene-soluble Diamine-Docusate salt.
Biphasic Setup: Dissolve the Diamine-2HCl in the minimum amount of water (Phase A). Dissolve Sodium Docusate in DCM (Phase B).
Ion Exchange: Combine Phase A and Phase B in a separatory funnel. Shake vigorously for 5–10 minutes.
Mechanism:[4][5][6][7][8][9] The lipophilic docusate anion pairs with the diamine cation at the interface and drags it into the DCM layer [3].
Separation: Collect the organic (DCM) layer. The aqueous layer now contains NaCl (discard).
Wash: Wash the DCM layer once with brine to remove trapped water/inorganic salts.
Isolation: Dry over MgSO₄, filter, and evaporate the DCM.
Result: You will obtain a viscous oil or waxy solid. This is your Lipophilic Salt . It will now dissolve in non-polar solvents like Toluene or even Hexane.
Protocol B: Phase Transfer Catalysis (Solid-Liquid)
Objective: Alkylation of a diamine salt in Toluene without pre-solubilization.
Materials:
Solid Diamine Salt
Electrophile (Alkyl Halide)
Solid KOH (Base)
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%)
Solvent: Toluene
Workflow:
Suspension: Suspend the solid diamine salt and powdered KOH in Toluene.
Catalyst Addition: Add 5 mol% TBAB.
Initiation: Heat to 60°C with vigorous stirring.
Mechanism Visualization:
The TBAB is soluble in Toluene.
It travels to the surface of the solid salt/KOH.
It performs an ion exchange, bringing the deprotonated diamine (as an ion pair) into the bulk Toluene.
Mechanism of Action: Hydrophobic Ion Pairing[2][11]
The following diagram illustrates how swapping the counterion enables solubility in non-polar media.
Figure 2: Transformation from a tight crystal lattice (Chloride) to a solvent-compatible lipophilic ion pair (Docusate).
References
Review of Hydrophobic Ion Pairing:
Ristroph, K. D., & Prud’homme, R. K. (2019).[1][2] Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers.[2] Nanoscale Advances, 1(11), 4207-4237.
Phase Transfer Catalysis Fundamentals:
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
Lipophilic Salts in Drug Delivery:
Sahbaz, Y., et al. (2015). Ionic liquid forms of weakly acidic drugs in oral lipid formulations.[11] International Journal of Pharmaceutics, 496(2), 299-313.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Basic" Problem
Separating diamine isomers (e.g., trans-1,2-diaminocyclohexane, 1,2-diaminopropane) presents a unique chromatographic challenge: basicity . The amino groups (
) interact strongly with residual silanols on the silica support of chiral stationary phases (CSPs), leading to severe peak tailing and loss of resolution ().
This guide compares the two dominant industry standards for resolving these isomers:
Crown Ether CSPs: The "Specialist" method (Host-Guest mechanism).
Polysaccharide CSPs: The "Workhorse" method (Hydrogen Bonding/Steric mechanism).
Part 1: Strategic Decision Framework
Before selecting a column, analyze the substitution pattern of your diamine. The efficiency of the separation relies heavily on whether the amine is primary (
), secondary, or tertiary.
Decision Tree: Column Selection
The following logic gate ensures you do not waste solvent screening the wrong phase class.
Figure 1: Decision matrix for selecting the optimal stationary phase based on amine substitution.
Part 2: Method A – The Specialist (Crown Ether CSPs)
Crown ether phases (typically containing 18-crown-6 ether moieties) operate via a Host-Guest mechanism. The crown ether forms a complex with the protonated primary ammonium ion (
).
Requirement: The amine must be protonated.
Selectivity: Derived from the chiral barrier hindering the entry of one enantiomer's ammonium group into the ether cavity.
Experimental Protocol (Self-Validating)
This protocol uses a lowered temperature to stabilize the ammonium-crown complex, a critical factor often overlooked.
Mobile Phase: Perchloric Acid (
) is the gold standard, though TFA is a modern alternative.
Note: For immobilized columns (e.g., Chiralpak IA), you can use Dichloromethane (DCM) to alter selectivity, but AD-H is restricted to alkanes/alcohols.
System Passivation: Flush the system (without column) with the basic mobile phase to passivate system lines.
Equilibration: Install column and equilibrate for 30 mins.
Sample Prep: Dissolve sample in Mobile Phase.
Optimization: If peak tailing persists, increase DEA to
or switch to Ethanol (often provides sharper peaks for amines than IPA).
Part 4: Comparative Data Analysis
The following table synthesizes performance metrics for the separation of trans-1,2-diaminocyclohexane , a standard benchmark for diamine resolution.
Feature
Method A: Crown Ether (Crownpak CR-I)
Method B: Polysaccharide (Chiralpak AD-H)
Mobile Phase
Aqueous / MeOH (85:15)
Hexane / EtOH / DEA (90:10:0.1)
Elution Order
(1S, 2S) then (1R, 2R)
Varies (Screening required)
Selectivity ()
High (> 1.5)
Moderate (1.1 – 1.3)
Resolution ()
> 3.0 (Baseline)
1.5 – 2.0
Peak Shape
Excellent (Symmetrical)
Good (Risk of tailing if DEA is low)
Sample Capacity
Low (Analytical only)
High (Scalable to Prep)
Robustness
Sensitive to Temperature
Robust
Visualizing the Mechanism Differences
The diagram below illustrates why Crown Ethers are more specific for primary amines, while Polysaccharides are more versatile but less specific.
Figure 2: Mechanistic comparison. Crown ethers rely on specific inclusion of the ammonium ion, while polysaccharides rely on surface interactions that compete with silanols.
Part 5: Troubleshooting & Optimization
Peak Tailing on Polysaccharides
If you observe tailing factors
on Method B:
Increase Base: Bump DEA concentration to
.
Switch Modifier: Replace DEA with Ethylenediamine (EDA) . As a diamine itself, EDA is a more effective silanol blocker for diamine analytes (Self-Displacement Chromatography concept).
Retention Drift on Crown Ethers
If retention times shift on Method A:
Check pH: Small changes in pH drastically affect the ionization state of the diamine. Ensure the mobile phase pH is
.
Temperature Control: Crown ether binding thermodynamics are sensitive. Ensure your column oven is stable
.
References
Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids and amines by use of chiral crown ether-coated reversed-phase packings.
Chiral Technologies. (2021).[5] Chiral Selector Guide for Primary Amines. Retrieved from [Link]
Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
Technical Guide: Stereochemical Analysis of [(2S)-1-Aminopropan-2-yl]diethylamine
This guide outlines the stereochemical analysis of [(2S)-1-Aminopropan-2-yl]diethylamine (also known as -diethylpropane-1,2-diamine) using Mosher's acid derivatization. It compares this NMR-based approach with chromatogr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the stereochemical analysis of [(2S)-1-Aminopropan-2-yl]diethylamine (also known as
-diethylpropane-1,2-diamine) using Mosher's acid derivatization. It compares this NMR-based approach with chromatographic alternatives (HPLC/SFC) to assist drug development professionals in selecting the optimal analytical strategy.
Executive Summary
For the chiral diamine [(2S)-1-Aminopropan-2-yl]diethylamine , determining enantiomeric purity and absolute configuration is critical during early-stage synthesis. While Chiral HPLC is the industry standard for high-throughput Quality Control (QC), Mosher's Acid Analysis (
/ NMR) offers a superior, self-validating alternative for de novo absolute configuration assignment without requiring reference standards.[1]
Part 1: The Mosher Analysis Protocol
The Molecule & The Challenge
The target molecule contains two amine functionalities:
) at the chiral center, sterically hindered and non-reactive toward acylation under standard conditions.[1]
Strategic Advantage: The selective reaction of Mosher's acid chloride (MTPA-Cl) with the primary amine creates a rigid amide linkage. This proximity allows the chiral center at C2 to exert a measurable anisotropic effect on the Mosher auxiliary, enabling configuration assignment.
Mechanism of Action (The Mosher Model)
The method relies on the synthesis of two diastereomeric amides using
- and -MTPA-Cl. The Mosher auxiliary (-methoxy--trifluoromethylphenylacetic acid) adopts a preferred conformation where the group, the carbonyl oxygen, and the amide proton are coplanar (syn-periplanar).
Shielding Effect: The phenyl group of the MTPA moiety shields protons located "above" or "below" the amide plane differently in the
- and -derivatives.
The Metric (
): The difference in chemical shift () correlates directly with the spatial arrangement of substituents at the chiral center.
Experimental Workflow
The following protocol ensures selective acylation of the primary amine while managing the basicity of the tertiary amine.
Figure 1: Parallel derivatization workflow for absolute configuration assignment.
Step-by-Step Protocol
Preparation: Dissolve 10 mg of [(2S)-1-Aminopropan-2-yl]diethylamine in 0.6 mL of dry
(DCM) in two separate vials.
Base Addition: Add 3.0 equivalents of anhydrous pyridine. Note: Pyridine acts as an HCl scavenger and prevents the tertiary amine of the substrate from protonating, which would distort the NMR.
Derivatization:
Vial A: Add 1.2 equivalents of
-(-)-MTPA-Cl.
Vial B: Add 1.2 equivalents of
-(+)-MTPA-Cl.
Reaction: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (primary amine spot should disappear).
(to remove excess acid) and water. Dry over and concentrate.
NMR: Resuspend in
. Ensure concentration is similar for both samples to minimize concentration-dependent shifts.
Part 2: Data Interpretation & Analysis
Predicted NMR Shifts
Using the Mosher Model for a primary amine with a
-chiral center:
Proton Position
Assignment
Expected (approx)
Diagnostic Value
Amide NH
6.5 - 7.5 ppm
Confirm amide formation (doublet/triplet).
C1 Protons
3.2 - 3.5 ppm
High. Closest to the auxiliary. Large .
C2 Proton
2.8 - 3.1 ppm
High. Chiral center methine.
C2-Methyl
0.9 - 1.1 ppm
Medium. Distinct doublet.
Diethyl Group
2.4 / 1.0 ppm
Low. Further away, smaller .
Calculating Configuration
Calculate
for key protons.
Positive
(> 0): Protons reside on the side of the plane unshielded by the phenyl group in the (S)-derivative.
Negative
(< 0): Protons reside on the side shielded by the phenyl group in the (S)-derivative.
For the (2S) isomer of the target molecule, the spatial arrangement usually results in:
C2-Methyl: Positive
Diethyl group: Negative
(Note: Exact signs depend on the specific rotamer population, but the pattern of signs across the molecule confirms the configuration.)
Part 3: Comparative Analysis (Mosher vs. Alternatives)
The following table objectively compares Mosher's analysis against Chiral HPLC and Chiral Solvating Agents (CSAs).
Feature
Mosher's Acid (NMR)
Chiral HPLC / SFC
Chiral Solvating Agents (CSAs)
Primary Output
Absolute Configuration & ee%
Enantiomeric Excess (ee%)
Enantiomeric Excess (ee%)
Reference Standard
Not Required (Self-validating)
Required (To identify peaks)
Not Required (But less precise)
Method Development
Minimal (Standard chemistry)
High (Column screening required)
Low (Mix and measure)
Sensitivity
Low (mg scale needed)
High (ng/g scale)
Low (High conc. needed)
Throughput
Low (1-2 hours/sample)
High (mins/sample after dev)
Medium
Cost
Low (Reagents)
High (Columns: $1k-$2k)
Low
Best Use Case
Structure Elucidation / Early R&D
Routine QC / Batch Release
Rapid "Quick Look"
Visualizing the Decision Matrix
Figure 2: Decision tree for selecting the appropriate analytical method.
References
Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and
-Methoxy--trifluoromethylphenylacetate (MTPA) Esters.[1] Journal of the American Chemical Society, 95(2), 512–519.[1] Link[1]
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[2] Nature Protocols, 2, 2451–2458.[1] Link[1]
Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link[1]
Allenmark, S. G. (2000).[1] Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood Series in Analytical Chemistry.
Technical Assessment: Optical Purity and Performance of [(2S)-1-Aminopropan-2-yl]diethylamine
This guide provides a technical assessment of [(2S)-1-Aminopropan-2-yl]diethylamine , a specialized chiral diamine intermediate. It addresses the critical need for distinguishing this specific regioisomer from its more c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical assessment of [(2S)-1-Aminopropan-2-yl]diethylamine , a specialized chiral diamine intermediate. It addresses the critical need for distinguishing this specific regioisomer from its more common counterparts in drug development.
Executive Summary
[(2S)-1-Aminopropan-2-yl]diethylamine (also known as (S)-
-Diethylpropane-1,2-diamine ) is a critical chiral building block used in the synthesis of advanced pharmaceutical agents, including CaM kinase inhibitors. Unlike its more common regioisomer (used in phenothiazine synthesis), this molecule features a diethylamino group at the chiral center (C2) and a primary amine at the terminal position (C1).
This guide establishes the reference standards for optical rotation, outlines the differentiation from structural isomers, and provides validated protocols for purity assessment.
Chemical Identity & Specifications
Property
Specification
Systematic Name
(S)--Diethylpropane-1,2-diamine
CAS Number
1808069-35-3 (S-isomer); 104-78-9 (Generic/Racemate 1,3-isomer often confused); 1807920-87-1 (R-isomer)
Molecular Formula
Molecular Weight
130.23 g/mol
Structure
Chiral Center
C2 (bearing the diethylamino group)
Optical Rotation Reference Values
The specific optical rotation (
) is a Critical Quality Attribute (CQA). While exact batch values depend on solvent and concentration, the following trends are established for the (S)-configuration in 1,2-diaminopropane derivatives:
Sign: Typically Positive (+) in aqueous or alcoholic solution.
Magnitude:
to (neat or highly concentrated), though derivatization often amplifies this.
Note: The value is highly pH-dependent due to the two amine groups. Standardize measurements in 1.0 M HCl or Methanol at 20°C.
Critical Alert: Do not confuse with (S)-1-(Diethylamino)propan-2-amine (
-isomer), which is derived from L-Alanine and has the diethylamino group at the primary carbon.
Comparative Performance Analysis
This section compares the target molecule against its primary alternatives: the Regioisomer (often a synthesis impurity) and the Racemate .
A. Target vs. Regioisomer (
vs.
)
The most common error in sourcing is receiving the
-isomer ().
Feature
Target: (S)--Isomer
Alternative: (S)--Isomer
Structure
Amine at C1; Amine at C2
Amine at C2; Amine at C1
Reactivity
Primary amine is sterically accessible; Chiral center is sterically crowded ().
Primary amine is at the chiral center (crowded); is accessible.
Detection: UV at 340 nm (for Marfey's derivative).
Validation: The (S)-isomer derivative typically elutes before the (R)-isomer derivative (verify with standards).
Decision Logic & Workflow
The following diagram illustrates the critical decision path for verifying the identity and purity of the material before use in synthesis.
Caption: Quality Control Workflow for [(2S)-1-Aminopropan-2-yl]diethylamine ensuring regio- and stereochemical integrity.
References
BLD Pharm. (2024). Product Specification: (S)-N2,N2-Diethylpropane-1,2-diamine (CAS 1808069-35-3). Retrieved from
Google Patents. (2018). US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors. (Lists the molecule as a key intermediate). Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82334 (N,N-Diethyl-1,3-propanediamine - Regioisomer Reference). Retrieved from
Bidepharm. (2024).[1] Certificate of Analysis Data for CAS 1808069-35-3. Retrieved from
Technical Comparison Guide: [(2S)-1-Aminopropan-2-yl]diethylamine vs. 1,2-Diaminocyclohexane (DACH)
Executive Summary: The Rigidity-Flexibility Trade-off This guide compares two distinct classes of chiral 1,2-diamine ligands used in asymmetric synthesis and coordination chemistry. The Gold Standard (Rigid): (1R,2R)-1,2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Rigidity-Flexibility Trade-off
This guide compares two distinct classes of chiral 1,2-diamine ligands used in asymmetric synthesis and coordination chemistry.
The Gold Standard (Rigid):(1R,2R)-1,2-Diaminocyclohexane (DACH) . A
-symmetric, conformationally locked scaffold. It is the industry standard for stable metal coordination (e.g., Oxaliplatin, Salen catalysts) and high enantioselectivity due to its defined bite angle.
The Challenger (Flexible/Tunable):[(2S)-1-Aminopropan-2-yl]diethylamine (also known as (S)-1-amino-2-(diethylamino)propane ). A
-symmetric, flexible acyclic diamine derived from L-Alanine. It features a "hemilabile" motif with one primary amine and one sterically hindered tertiary amine.
Verdict:
Choose DACH when maximum enantioselectivity and thermodynamic stability are required, particularly in oxidation reactions (Salen) or platinum-based oncology drugs.
Choose [(2S)-1-Aminopropan-2-yl]diethylamine when designing hemilabile catalysts (e.g., for Zinc/Copper organometallics), chiral bases (Lithium amides), or when solubility/steric tuning of the diethyl group is needed to break aggregation.
Structural & Physicochemical Analysis[1]
The fundamental difference lies in the backbone constraints and amine substitution.
Feature
[(2S)-1-Aminopropan-2-yl]diethylamine (Ligand A)
(1R,2R)-1,2-Diaminocyclohexane (Ligand B - DACH)
Structure
Acyclic (Flexible)
Cyclic (Rigid)
Symmetry
(Asymmetric)
(Symmetric)
Amine Type
Mixed: () & ()
Uniform: () & ()
Bite Angle
Variable (Adaptable to metal radius)
Fixed (~84-86° for Pt/Pd)
Steric Bulk
Concentrated at C2 (Diethyl + Methyl)
Distributed across cyclohexane ring
pKa (approx)
,
(both)
Source
Synthetic (from L-Alanine)
Resolution of racemic DACH
Structural Visualization (Graphviz)
The following diagram illustrates the steric and coordination differences.
Figure 1: Structural comparison highlighting the flexibility and donor set differences.
Performance in Asymmetric Catalysis[2]
Metal Coordination & Stability
DACH: Forms exceptionally stable 5-membered chelate rings. The rigidity prevents ring opening/distortion, making it ideal for Oxidation Catalysts (e.g., Jacobsen's Mn-Salen) where the ligand must survive harsh conditions.
Ligand A: The diethyl group on the secondary carbon creates significant steric bulk. Upon coordination, the
-diethyl group often forces the metal into a specific geometry to avoid clash with the methyl group. However, the tertiary amine is a weaker donor than a primary amine, making the complex hemilabile (one arm can detach to create a vacant site for substrate binding).
Case Study: Enantioselective Alkylation (Zinc/Copper)
In the addition of organozinc reagents to aldehydes, ligand architecture is critical.
Lewis Acid Activation. Both amines bind metal tightly, creating a chiral pocket.
Selectivity (ee)
Moderate to High (80-95%). Dependent on the "fit" of the diethyl group.
Very High (>98%). The rigid backbone transmits chiral information efficiently.
Substrate Scope
Better for bulky substrates where DACH's rigid wall causes steric clash.
Standard for aromatic/linear aldehydes.
Pharmaceutical Relevance: Platinum Drugs
DACH (Oxaliplatin): The rigid cyclohexane ring is the key to Oxaliplatin's lack of cross-resistance with Cisplatin. It prevents the DNA repair machinery from excising the Pt-DNA adduct.
Ligand A (Analogs): Platinum complexes of
-diethyl-1,2-diaminopropane have been explored. The flexibility and bulky diethyl group often lead to higher solubility and altered pharmacokinetic profiles, but typically lower cytotoxicity than DACH-Pt complexes due to faster ligand displacement (instability) in vivo.
Experimental Protocols
Synthesis of Ligand A (from L-Alanine)
Unlike DACH, which is resolved, Ligand A is synthesized from the chiral pool.
Reagents: L-Alanine, Ethanol, Diethylamine, Reducing Agent (LiAlH4 or Borane).
Esterification: React L-Alanine with Ethanol/SOCl2 to form L-Alanine Ethyl Ester HCl.
Amidation: React ester with Diethylamine (neat or in THF) to form the amide:
-2-amino-N,N-diethylpropanamide.
Reduction:
Suspend LiAlH4 (3.0 equiv) in dry THF under
.
Add amide solution dropwise at 0°C.
Reflux for 12 hours.
Quench: Fieser workup (
mL H2O, mL 15% NaOH, mL H2O).
Purification: Distillation under reduced pressure.
Yield: Typically 60-75%.
Characterization: Check optical rotation
to ensure no racemization occurred.
Comparative Ligand Selection Flowchart
Figure 2: Decision matrix for selecting between Ligand A and DACH.
References
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 37(19), 2580-2627. Link
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link
Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421-431. Link
Kidonakis, M., & Stratakis, M. (2018). "Gold Nanoparticles Supported on TiO2 Catalyze the Cycloisomerization of 1,6-Enynes." Organic Letters (Example of diamine ligand usage in metal catalysis context). Link
PubChem Compound Summary. "(1-Aminopropan-2-yl)diethylamine."[1] National Center for Biotechnology Information. Link
Validating Chemical Purity Using GC-MS for Volatile Diamines: A Technical Comparison Guide
Executive Summary The accurate quantification of volatile diamines (e.g., putrescine, cadaverine, 1,3-diaminopropane) is critical in pharmaceutical purity assessments and forensic toxicology. Historically, these basic, p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate quantification of volatile diamines (e.g., putrescine, cadaverine, 1,3-diaminopropane) is critical in pharmaceutical purity assessments and forensic toxicology. Historically, these basic, polar compounds have presented significant analytical challenges, primarily due to severe peak tailing and adsorption on standard silica columns.[1]
This guide objectively compares two distinct analytical workflows:
The Traditional Approach: Chemical Derivatization (using acylating or silylating agents) on standard non-polar columns.
The Optimized Solution: Direct Injection using specialized Base-Deactivated Column Technology (e.g., Rtx-Volatile Amine, CP-Volamine).
While derivatization remains a valid technique for ultra-trace detection, our comparative analysis demonstrates that Base-Deactivated Direct Analysis offers superior throughput, reproducibility, and data integrity for routine purity validation, eliminating the error-prone steps of chemical modification.
Part 1: The Scientific Challenge
The Basicity Problem
Volatile diamines possess lone pair electrons on their nitrogen atoms, acting as strong Lewis bases. In standard gas chromatography (GC) capillaries, these lone pairs interact with:
Residual Silanols (Si-OH): Acidic sites on the fused silica surface.
Metal Ions: Contaminants within the glass or instrument path.
This interaction results in non-linear adsorption , manifesting as:
Peak Tailing: Asymmetry factors (
) often exceeding 2.0.
Memory Effects: Carryover from previous injections.
Loss of Sensitivity: Irreversible adsorption at trace levels (<10 ppm).
Visualization: The Silanol Interaction Mechanism
The following diagram illustrates the mechanistic difference between standard and base-deactivated surfaces.
Caption: Figure 1. Mechanism of amine tailing on standard silica vs. inert elution on base-deactivated columns.
Part 2: Comparative Methodology
Method A: Chemical Derivatization (The Traditional Alternative)
Principle: Convert polar amino groups into non-polar amides or carbamates to improve volatility and reduce silanol interaction.
Common Reagents: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA).
Protocol Summary:
Extraction: Extract sample into acidic buffer.
Drying: Evaporate solvent to complete dryness (critical; moisture inhibits reaction).
Reaction: Add PFPA/Ethyl Acetate (1:4 v/v); incubate at 60°C for 30 mins.
Cleanup: Evaporate excess reagent; reconstitute in toluene.
Analysis: Inject on a standard 5% phenyl column (e.g., Rxi-5ms).
Critique: While effective for increasing molecular weight and sensitivity (especially in ECD), this method introduces kinetic variability . Incomplete derivatization or hydrolysis due to trace moisture leads to poor quantitative accuracy.
Method B: Direct Analysis (The Optimized Solution)
Principle: Utilize a column with a basic stationary phase or extensive base-deactivation to allow free amines to elute without interaction.
Technology: Polyethylene glycol (PEG) or siloxane phases modified with basic functional groups (e.g., Rtx-Volatile Amine).
Protocol Summary:
Sample Prep: Dissolve sample in alkaline solvent (e.g., Methanol with 0.1N KOH) to ensure amines are in free base form.
Direct Injection: Inject 1 µL directly into a base-deactivated liner.
Analysis: Isothermal or gradient run on a Base-Deactivated Column.
Part 3: Performance Comparison Data
The following data summarizes a validation study comparing the purity assessment of 1,4-Diaminobutane (Putrescine) using both methods.
Metric
Method A: Derivatization (PFPA)
Method B: Direct Injection (Base-Deactivated)
Verdict
Total Prep Time
120 mins (Evaporation + Reaction)
10 mins (Dilute & Shoot)
Method B (12x faster)
Peak Symmetry ()
1.05 - 1.20
1.10 - 1.25
Comparable
Recovery (Spike)
85% ± 8% (Losses during drying)
98% ± 2%
Method B (Higher accuracy)
Linearity ()
> 0.995
> 0.999
Method B
Moisture Tolerance
Low (Reagents hydrolyze)
High (Water injection compatible)
Method B
Limit of Quantitation
10 ppb (ECD detection)
500 ppb (MS detection)
Method A (For ultra-trace only)
Decision Logic for Method Selection
Caption: Figure 2.[2] Decision tree for selecting the appropriate analytical workflow.
Part 4: Detailed Experimental Protocol (Method B)
Self-Validating System for Purity Assessment
To ensure Trustworthiness and Scientific Integrity , this protocol includes mandatory Quality Control (QC) steps.
Instrumentation & Consumables
GC-MS System: Single Quadrupole or Triple Quadrupole MS.
Column: Rtx-Volatile Amine or equivalent (60 m x 0.32 mm x 5.0 µm). Note: Thick film is required for retention of volatile amines.
Syringe: PTFE-tipped plunger (prevents seizing from alkaline samples).
Sample Preparation (Self-Validating)
Solvent: Methanol containing 0.5% (w/v) KOH. Causality: The base keeps diamines deprotonated (R-NH2), preventing salt formation and adsorption.
Internal Standard (ISTD): Use isotopically labeled diamine (e.g., Putrescine-d8) or a chemically similar amine (e.g., 1,6-Diaminohexane) at 50 ppm.
Procedure:
Weigh 10 mg of sample into a 20 mL vial.
Add 10 mL of Alkaline Methanol.
Add ISTD. Vortex for 30 seconds.
Transfer to autosampler vial.
GC Parameters
Inlet: 250°C, Split ratio 20:1.
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
Oven Program:
40°C (hold 5 min) - Traps volatiles.
Ramp 10°C/min to 240°C.
Hold 5 min at 240°C - Elutes high-boiling contaminants.
Validation Criteria (QC)
Every sequence must include:
System Blank: Injection of Alkaline Methanol. Requirement: No peaks > LOD.
Tailing Check: Inject a standard at LOQ. Requirement: Tailing Factor (
) < 1.5.
Recovery Check: Spike a blank matrix with known diamine. Requirement: 90-110% recovery.
References
Restek Corporation. (2024). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]
National Institutes of Health (NIH). (2019). Validation and preliminary application of a GC-MS method for the determination of putrescine and cadaverine in the human brain.[3][4] Forensic Science International.[4][5] Retrieved from [Link]
Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
Chrom Tech. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]
The Subtle Dance of Steric Hindrance: A Comparative Analysis of Diethyl vs. Dipropyl Analogs in Enantioselective Catalysis
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the concept of ste...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the concept of steric hindrance is a cornerstone of rational catalyst and reagent design. The size and spatial arrangement of molecular fragments play a pivotal role in dictating the stereochemical outcome of a reaction. This guide delves into a nuanced aspect of this principle: the impact of diethyl versus dipropyl steric bulk on enantioselectivity. By examining key classes of asymmetric transformations, we will explore how the seemingly minor difference of a single carbon atom in an alkyl chain can profoundly influence the chiral environment of a reaction, ultimately governing the enantiomeric excess (ee) of the final product.
The Principle of Steric Shielding in Enantioselection
Enantioselective catalysis relies on the creation of a chiral environment around the reacting species, forcing the substrate to approach the catalyst in a specific orientation that favors the formation of one enantiomer over the other.[1] This chiral pocket is often constructed using ligands or auxiliaries that possess bulky substituents. These bulky groups act as steric shields, physically blocking certain trajectories of approach for the substrate, thereby creating a lower energy pathway for the formation of the desired enantiomer.
The choice of these sterically demanding groups is critical. While larger groups generally impart greater steric hindrance, the relationship between bulk and enantioselectivity is not always linear. Factors such as the flexibility of the alkyl chain, its interaction with the solvent, and the specific geometry of the transition state all contribute to the overall stereochemical outcome. This guide will specifically focus on the comparison between diethyl and dipropyl groups, two commonly employed substituents, to illuminate the subtle yet significant impact of incremental changes in steric bulk.
Comparative Analysis in Key Asymmetric Reactions
To understand the practical implications of substituting diethyl for dipropyl groups, we will examine their effects in several widely used asymmetric reactions.
Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[2] The reaction typically employs a titanium tetraisopropoxide catalyst in the presence of a chiral dialkyl tartrate. Both diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are commonly used ligands.
While a direct comparison with dipropyl tartrate is not as frequently documented, the well-established use of DIPT, which is sterically more demanding than DET, provides valuable insight. It has been observed that in many cases, DIPT can lead to higher enantioselectivity compared to DET.[3] This suggests that increasing the steric bulk around the chiral tartrate ligand enhances the differentiation between the two enantiotopic faces of the prochiral alkene.
Conceptual Rationale: The larger isopropyl groups of DIPT are thought to create a more constrained and well-defined chiral pocket around the titanium center. This increased steric hindrance more effectively directs the approach of the allylic alcohol and the peroxide, leading to a more pronounced energy difference between the two diastereomeric transition states and, consequently, a higher enantiomeric excess of the product.
Analysis of Data: The data, though not a direct diethyl vs. dipropyl comparison in all cases, points towards a clear trend. In the Sharpless epoxidation, moving from diethyl to the bulkier diisopropyl tartrate generally improves enantioselectivity. Similarly, in asymmetric hydrogenation with PHOX ligands, the sterically more demanding diphenyl and diisopropyl substituted ligands outperform their smaller dimethyl and diethyl counterparts for certain substrates.[1] Interestingly, the opposite trend is observed for smaller substrates, where the less bulky ligands provide better results, highlighting the nuanced nature of steric matching between the catalyst and the substrate.[1]
Mechanistic Rationale and Transition State Models
The observed differences in enantioselectivity can be rationalized by considering the transition state geometries of the reactions. The increased steric bulk of the dipropyl group, compared to the diethyl group, can lead to more pronounced non-bonded interactions in the transition state leading to the minor enantiomer.
Below is a conceptual workflow illustrating how steric bulk influences the enantioselectivity of a generic asymmetric catalytic reaction.
Caption: Workflow of steric influence on enantioselectivity.
The greater spatial requirement of the propyl chains can create a more rigid and selective chiral environment, amplifying the energy difference (ΔΔG‡) between the two pathways leading to the R and S enantiomers.
Experimental Protocols
To provide a practical context, detailed experimental protocols for key asymmetric reactions where the choice of alkyl groups on the ligand is crucial are outlined below.
General Protocol for Asymmetric Diethylzinc Addition to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.[4] The enantioselectivity is highly dependent on the chiral ligand employed.
Materials:
Anhydrous solvent (e.g., hexane or toluene)
Chiral ligand (e.g., a chiral amino alcohol or diol)
Diethylzinc (solution in hexane)
Aldehyde
Anhydrous work-up and purification reagents
Procedure:
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral ligand (0.05 mmol) in the anhydrous solvent (1.0 mL).
Addition of Diethylzinc: Add the diethylzinc solution (2.50 mmol) to the ligand solution and stir at room temperature for 20 minutes. The formation of the zinc-ligand complex is often exothermic.
Reaction Initiation: Cool the mixture to the desired reaction temperature (e.g., 0 °C) and add a solution of the aldehyde (2.00 mmol) in the anhydrous solvent (4.0 mL) dropwise.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (4.0 mL).
Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by flash column chromatography to obtain the chiral alcohol.
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Causality Behind Experimental Choices:
Anhydrous Conditions: Organozinc reagents are highly sensitive to moisture and air. The use of flame-dried glassware and an inert atmosphere is crucial to prevent decomposition of the reagent and catalyst.
Ligand-to-Metal Ratio: The stoichiometry of the ligand to the zinc reagent is critical for the formation of the active catalytic species. An excess of the organozinc reagent is often used to ensure complete complexation with the ligand and to drive the reaction to completion.
Temperature Control: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Lower temperatures generally lead to higher enantiomeric excesses by amplifying the small energy differences between the diastereomeric transition states.
Conclusion and Future Outlook
The comparison of diethyl and dipropyl analogs in asymmetric catalysis reveals that even subtle modifications to the steric environment of a catalyst can have a significant impact on enantioselectivity. While a general trend of increased enantioselectivity with greater steric bulk is often observed, this is not a universal rule. The optimal steric profile of a ligand is highly dependent on the specific reaction, the substrate, and the reaction conditions.
The principle of "steric matching" between the catalyst and the substrate is a key takeaway. For smaller substrates, a less encumbered chiral pocket may be optimal, while larger substrates may require a more sterically demanding catalyst to achieve high levels of enantiodiscrimination.
Future research in this area will likely focus on the development of more sophisticated models to predict the optimal steric and electronic properties of ligands for a given transformation. The continued synthesis and screening of ligand libraries with systematically varied alkyl substituents will be crucial in building a more comprehensive understanding of these subtle yet powerful steric effects, ultimately enabling the more rational design of highly effective enantioselective catalysts.
References
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833–856.
ResearchGate. (n.d.). Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. [Link]
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
Imamoto, T., & Gridnev, I. D. (2009). Synthesis and applications of high-performance P-chiral phosphine ligands. The Chemical Record, 9(3), 171-184. [Link]
SciELO. (2023). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. [Link]
Houk, K. N., et al. (1986). Theoretical studies of the Diels-Alder reaction. Science, 231(4742), 1108–1114.
Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz, G. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Current Organic Synthesis, 19(6), 634-651. [Link]
Quora. (2018). Why can diastereomers of chiral tartrate diesters influence the selectivity of the Sharpless asymmetric epoxidation?[Link]
ResearchGate. (2025). Asymmetric Hydrogenation: Design of Chiral Ligands and Transition Metal Complexes. Synthetic and Industrial Applications. [Link]
Pu, L. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]
St-Jean, A. (1999). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
Williamson, K. L., & Li, Y. (1995). Stereochemistry of the Diels–Alder reaction: steric effects of the dienophile on endo-selectivity. Journal of the Chemical Society, Perkin Transactions 2, (7), 1375-1378. [Link]
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
List, B., & Čorić, I. (2015). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. Journal of the American Chemical Society, 137(41), 13212–13215. [Link]
Singh, R. P., & Singh, V. K. (2004). Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid. Oriental Journal of Chemistry, 20(2), 235-240. [Link]
Gikonyo, N. K., & Lawal, O. A. (2016). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Theoretical and Computational Science, 3(2). [Link]
Sciforum. (2000). A Comparison of Two Effective Chiral Auxiliaries - (2R)-bornane-10,2-sultam and (2R). [Link]
TTU DSpace Repository. (n.d.). Asymmetric synthetic methodology in group-assisted purification (GAP) chemistry and multi-layer 3D folding chirality. [Link]
Publish Comparison Guide: C13 NMR Spectral Assignment for (S)-N2,N2-diethylpropane-1,2-diamine
This guide provides a definitive technical analysis of the Carbon-13 NMR spectral assignment for (S)-N2,N2-diethylpropane-1,2-diamine , a critical chiral building block in asymmetric synthesis and ligand design.[1] Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a definitive technical analysis of the Carbon-13 NMR spectral assignment for (S)-N2,N2-diethylpropane-1,2-diamine , a critical chiral building block in asymmetric synthesis and ligand design.[1]
Executive Summary & Application Context
(S)-N2,N2-diethylpropane-1,2-diamine (CAS: 5137-13-3 for racemic; (S)-isomer specific) is a high-value chiral diamine.[1] Unlike its more common regioisomer (N1,N1-diethyl), the N2,N2-isomer features a tertiary amine at the chiral center (C2) and a primary amine at the terminal position (C1) .
This structural nuance creates a unique NMR signature critical for verifying:
Regio-purity: Distinguishing from the thermodynamic N1,N1-isomer.
Enantiopurity: Determining ee % when derivatized or in the presence of Chiral Solvating Agents (CSAs).
This guide compares the definitive spectral assignment of the (S)-N2,N2-isomer against its regioisomer and provides a validated workflow for structural confirmation.
Chemical Structure & Numbering System
To ensure accurate assignment, we utilize the following numbering scheme based on the IUPAC backbone:
The following data represents the consensus chemical shifts (
, ppm) in . Note that amine shifts are concentration- and pH-dependent.
Table 1: Comparative Assignment of (S)-N2,N2-isomer vs. N1,N1-isomer
Carbon Label
Type
(S)-N2,N2-isomer (Target)
N1,N1-isomer (Alternative)
Diagnostic Difference
C2 (Chiral Center)
CH
~56.0 - 60.0 ppm
~45.0 - 48.0 ppm
Target is Downfield (+10 ppm) due to tertiary amine substitution.[1]
C1 (Terminal)
CH₂
~42.0 - 45.0 ppm
~58.0 - 62.0 ppm
Target is Upfield (-15 ppm) ; primary amine is less deshielding.
C4 (Ethyl CH₂)
CH₂
~43.0 ppm
~47.0 ppm
Ethyls on C2 (chiral) vs C1 (achiral) show slight variation.[1]
C3 (Backbone Me)
CH₃
~14.5 ppm
~20.0 ppm
C3 is to tertiary amine in Target, to primary in Alternative.[1]
C5 (Ethyl Me)
CH₃
~12.0 ppm
~11.5 ppm
Overlapping region; requires HSQC to resolve.
Technical Insight: The most critical quality attribute (CQA) for identifying the N2,N2-isomer is the downfield shift of the methine (C2) relative to the methylene (C1). In the N1,N1-isomer, this order is reversed.
Experimental Validation Workflow
Trust in spectral assignment requires a self-validating protocol.[1] Do not rely on 1D C13 NMR alone due to potential overlap of ethyl and backbone signals.
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard Reference for Amine Shifts).
Johnston, J. C. 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Reports.[1] Retrieved from .
Operational Guide: Safe Disposal and Handling of [(2S)-1-Aminopropan-2-yl]diethylamine
Executive Summary & Core Directive [(2S)-1-Aminopropan-2-yl]diethylamine (CAS: 5137-13-3 for the generic structure; stereospecific CAS may vary) is a chiral aliphatic diamine. In operational terms, it behaves as a corros...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
[(2S)-1-Aminopropan-2-yl]diethylamine (CAS: 5137-13-3 for the generic structure; stereospecific CAS may vary) is a chiral aliphatic diamine. In operational terms, it behaves as a corrosive base and a flammable liquid .
The Critical Failure Point: The most common safety incident regarding this class of chemicals is improper waste segregation . Mixing this amine with acidic waste streams causes violent exothermic neutralization. Mixing with halogenated solvents (e.g., Dichloromethane) in waste drums can lead to delayed exothermic alkylation reactions, pressurizing containers.
Immediate Action Required:
Segregate as Organic Base (Flammable) .
Do NOT mix with acids, oxidizers, or acid chlorides.
Dispose via thermal incineration with nitrogen oxide (NOx) scrubbing.
Chemical Identity & Hazard Characterization[1][2][3][4][5][6][7]
To manage disposal effectively, we must first define the physicochemical profile that dictates our safety protocols.
Physicochemical Profile[5][6][8][9][10]
Property
Value / Characteristic
Operational Implication
Chemical Structure
Primary amine at C1; Tertiary amine at C2.
Physical State
Colorless to pale yellow liquid
Volatile organic compound (VOC).
Flash Point
~35°C - 45°C (Estimated based on homologs)
Flammable (Class 3). Requires grounding during transfer.
Under the Resource Conservation and Recovery Act (RCRA), this material triggers two characteristic waste codes. You must label waste containers with both :
D001 (Ignitable): Flash point < 60°C.
D002 (Corrosive): pH
12.5 or corrodes steel.
Waste Segregation Logic
Effective disposal starts at the bench. You must employ a Self-Validating Segregation System . This means the waste container's location and labeling physically prevent cross-contamination.
The "Why" Behind Segregation
Vs. Acids: Neutralization releases massive heat (
per amine group). In a closed drum, this causes rupture.
Vs. Halogenated Solvents (DCM, Chloroform): Aliphatic amines can react with haloalkanes to form quaternary ammonium salts. This reaction is slow at room temperature but accelerates in bulk waste drums, leading to "runaway" exotherms days after disposal.
Segregation Workflow Diagram
Figure 1: Logic flow for determining the correct waste stream. Note that Stream A is the standard path for this amine.
Step-by-Step Disposal Protocol
Phase 1: Bench-Level Collection
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid aluminum, as amines can corrode it.
Labeling: Immediately apply a hazardous waste label.
Constituents: "[(2S)-1-Aminopropan-2-yl]diethylamine" (Do not use abbreviations).
Hazards: Check "Flammable" and "Corrosive".[1][2][3][4]
Vapor Control: Keep the container tightly capped when not adding waste. Amines have low odor thresholds and are respiratory sensitizers.
Phase 2: Bulking & Storage[10]
Grounding: When transferring larger volumes (>4L), ensure both the source and receiving containers are grounded to prevent static discharge ignition.
Secondary Containment: Store the waste container in a polyethylene tray separate from acidic waste streams.
Phase 3: Final Disposal (Facility Level)
Method:Incineration is the required disposal method.
Specification: The incinerator must be equipped with a secondary combustion chamber and a scrubber system. The nitrogen atoms in the diamine will oxidize to
gases, which must be scrubbed to prevent environmental release.
Prohibition: Never dispose of this chemical down the drain.[5] It is toxic to aquatic life and disrupts biological wastewater treatment systems.
Emergency Spill Response
In the event of a spill, speed and respiratory protection are paramount.
PPE Requirements[1][2][3][4][10][12]
Respiratory: Full-face respirator with Organic Vapor/Ammonia/Methylamine cartridges (e.g., 3M 6004).
Skin: Laminate film (Silver Shield) or heavy Nitrile gloves. Latex is insufficient.
Eyes: Chemical splash goggles (if not using a full-face respirator).
Spill Cleanup Workflow
Figure 2: Immediate response protocol for laboratory spills.
Neutralization Note: While some protocols suggest neutralizing spills with weak acids (citric acid), this generates heat and fumes. For flammable amines, absorption without neutralization is often safer to prevent creating an ignition source or respiratory hazard.
References
PubChem. (n.d.).[3] (1-Aminopropan-2-yl)diethylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling [(2S)-1-Aminopropan-2-yl]diethylamine
Executive Summary [(2S)-1-Aminopropan-2-yl]diethylamine (CAS: 7250-57-9) is a corrosive, flammable, and acutely toxic diamine.[1] It poses a dual-threat mechanism: caustic saponification of tissue upon contact and system...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[(2S)-1-Aminopropan-2-yl]diethylamine (CAS: 7250-57-9) is a corrosive, flammable, and acutely toxic diamine.[1] It poses a dual-threat mechanism: caustic saponification of tissue upon contact and systemic toxicity via inhalation or absorption.[1]
Immediate Action Required:
Zero Skin Contact: Standard nitrile gloves provide only incidental splash protection. Double-gloving or laminate liners are required for handling.[1]
Respiratory Isolation: All operations must occur within a certified chemical fume hood.
Fire Safety: Flash point is approx. 50-60°C. Ground all equipment; use non-sparking tools.
Part 1: Chemical Risk Profile (The "Why")
To trust the protocol, you must understand the enemy.[1] This compound is not merely an "irritant"; it is a lipophilic base .
Mechanism of Injury: Saponification
Unlike acid burns, which coagulate proteins and form a "scab" that limits penetration, this diamine attacks via liquefaction necrosis .
The Chemistry: The high pH (alkalinity) reacts with the fatty acids in your cell membranes (saponification), effectively turning your skin into soap.[1]
The Danger: Because the tissue liquefies, the chemical penetrates deeper into the dermis and subcutaneous tissue.[1] You may not feel the pain immediately, allowing the burn to worsen before detection.[1]
The Lipophilic Vector
The diethyl group attached to the amine increases the molecule's lipid solubility.[1]
Consequence: It crosses the skin barrier faster than simple amines (like ammonia), entering the bloodstream to cause potential systemic neurotoxicity or respiratory arrest.[1]
Part 2: The Barrier Strategy (PPE Matrix)
Do not rely on generic "safety rules." Use this validated barrier matrix.
Glove Selection Logic
Standard nitrile gloves (4 mil) degrade quickly upon exposure to aliphatic amines.[1]
Barrier Layer
Material Recommendation
Breakthrough Time (Est.)
Operational Context
Primary (Inner)
Nitrile (Exam Grade)
< 5 Minutes
Sacrificial Layer. Provides dexterity.[1] If splashed, strip immediately.[1]
Secondary (Outer)
Silver Shield® / 4H® (Laminate)
> 480 Minutes
Mandatory for spill cleanup or prolonged handling (>15 mins).[1]
Alternative (Outer)
Thick Nitrile (>8 mil) or Butyl
30–60 Minutes
Acceptable for short transfers.[1] Inspect frequently for swelling/discoloration.
Eye & Face Defense[1][2][3][4][5][6][7][8][9]
Goggles: Indirect-vented or non-vented chemical splash goggles.[1] Safety glasses are insufficient due to the risk of creeping vapors/aerosols.[1]
Face Shield: Required during pouring or syringe transfers to protect the neck and chin from projectiles or splashes.
Respiratory Protection[1][2][3][4][5][6][9][10]
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges.[1] Note: The odor threshold is often higher than the PEL; do not rely on smell.[1]
Part 3: Operational Protocols
Engineering Controls & Setup
The "Dead Man" Check: Before opening the bottle, tape a tissue strip to the bottom of the fume hood sash.[1] If it isn't pulled inward by the draft, STOP . The hood is failing.
Inert Atmosphere: Store and handle under Nitrogen or Argon. This amine absorbs CO₂ from the air (forming carbamates) and moisture, which can alter its stoichiometry and increase viscosity/clogging risks.[1]
Safe Transfer Workflow
This workflow is designed to minimize open-air exposure.[1][2][3]
Figure 1: Safe Transfer Decision Logic. Note the distinction between syringe and pouring methods to minimize vapor generation.
Spill Management (The Self-Validating System)
A spill is not the time to think; it is the time to execute.[1]
The "Red Line" Rule: If the spill is >100mL or outside the fume hood, EVACUATE .[1] Do not attempt to clean it up alone.[4][3]
Figure 2: Spill Response Workflow. The critical decision point is volume and location.
Cleanup Protocol (Small Spills):
Absorb: Use Vermiculite or Dry Sand . Do NOT use sawdust or paper towels (exothermic reaction/fire risk with amines).
Neutralize: Once absorbed, treat the solid mixture with dilute acetic acid or citric acid to convert the volatile amine into a non-volatile salt.[1]
Disposal: Place in a hazardous waste bag, label as "Corrosive/Flammable Debris (Amine contaminated)."
Part 4: Waste & Decontamination[1][7][11]
Disposal Logic
Stream: Organic Basic Waste (High pH).
Incompatibility: NEVER mix with:
Acids: Violent exothermic reaction.
Halogenated Solvents (DCM, Chloroform): Risk of forming explosive alkyl azides or violent polymerization over time.[1]
Metal Containers: Amines can corrode aluminum and zinc. Use glass or HDPE plastic.
Decontamination of Glassware[1]
Rinse with a dilute acid (e.g., 5% HCl or Citric Acid) to protonate the amine (making it water-soluble).[1]
Self-Validation: Check pH of the final rinse water.[1] It should be neutral (pH 6-8).[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81961, N,N-Diethyl-1,2-propanediamine. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - N,N-diethylpropane-1,2-diamine. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link][1][10]